Enzalutamide carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDPCCFIDQBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-15-0 | |
| Record name | Enzalutamide carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Inactivity of Enzalutamide Carboxylic Acid: A Core Metabolite Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent, orally administered second-generation androgen receptor (AR) inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its therapeutic efficacy is attributed to its multi-faceted mechanism of action, which includes competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[1][3][4][5] Upon administration, enzalutamide undergoes extensive hepatic metabolism, leading to the formation of two major metabolites: N-desmethyl enzalutamide and enzalutamide carboxylic acid.[1][][7][8][9][10] While N-desmethyl enzalutamide exhibits comparable pharmacological activity to the parent drug, this compound is consistently identified as an inactive metabolite.[1][][7][10][11][12][13][14] This guide provides a comprehensive overview of the biological profile of this compound, focusing on its lack of activity and its context within the metabolic pathway of enzalutamide.
Metabolism of Enzalutamide
Enzalutamide is primarily eliminated through hepatic metabolism. The metabolic pathway involves two key enzymatic conversions. The formation of the active metabolite, N-desmethyl enzalutamide, is predominantly mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[8][9] Both enzalutamide and its active metabolite, N-desmethyl enzalutamide, are further metabolized by carboxylesterase 1 to form the inactive this compound.[8][9]
At steady-state, the plasma concentration of N-desmethyl enzalutamide is approximately the same as that of enzalutamide. In contrast, the concentration of this compound is about 25% lower than that of the parent compound.[1][10]
References
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Enzalutamide: A Review on its Applications in Cancer_Chemicalbook [chemicalbook.com]
- 10. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. targetmol.com [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Enzalutamide Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of enzalutamide (B1683756) carboxylic acid, the primary inactive metabolite of the potent androgen receptor (AR) inhibitor, enzalutamide.
Introduction
Enzalutamide is a second-generation non-steroidal anti-androgen approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding, nuclear translocation, and DNA binding of the androgen receptor[1][2]. The clinical pharmacokinetics of enzalutamide are characterized by a long half-life and the formation of two major metabolites: N-desmethyl enzalutamide (active) and enzalutamide carboxylic acid (inactive)[1][3]. Understanding the properties of these metabolites is crucial for a complete picture of the drug's disposition and its overall therapeutic profile. This guide focuses specifically on the inactive carboxylic acid metabolite.
Chemical Structure and Physicochemical Properties
This compound is designated as metabolite M1 in clinical studies[1]. Its chemical identity has been well-characterized.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluorobenzoic acid | [] |
| Synonyms | MDV3100 carboxylic acid | [5] |
| Molecular Formula | C₂₀H₁₃F₄N₃O₃S | [][6] |
| Molecular Weight | 451.39 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| SMILES | O=C(O)C1=CC=C(N(C(N2C3=CC=C(C#N)C(C(F)(F)F)=C3)=S)C(C)(C)C2=O)C=C1F | [5][6] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [5] |
Metabolic Pathway
Enzalutamide is extensively metabolized in the liver. The formation of this compound is a key step in its elimination pathway. The metabolic cascade begins with the parent drug, enzalutamide, which is metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form an active metabolite, N-desmethyl enzalutamide[7]. Subsequently, both enzalutamide and N-desmethyl enzalutamide are further metabolized by carboxylesterase 1 to yield the inactive this compound[8].
Metabolic pathway of enzalutamide.
Experimental Protocols
Synthesis
The synthesis of this compound would likely follow a similar pathway to enzalutamide, with the key difference being the use of a starting material with a protected carboxylic acid group, which is deprotected in the final step. A potential, though not explicitly documented, synthetic approach is hypothesized below.
Hypothetical Synthesis Workflow
Hypothetical synthesis workflow.
Purification
Purification of this compound from a reaction mixture or biological matrix would likely involve standard chromatographic techniques.
General Purification Protocol:
-
Extraction: If isolating from plasma, a liquid-liquid extraction or solid-phase extraction would be employed to separate the analyte from proteins and other plasma components[9].
-
Chromatography: High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) would be the method of choice for purification. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be used to separate the carboxylic acid metabolite from the parent drug and other metabolites[7][9].
-
Detection and Fraction Collection: A UV detector or mass spectrometer would be used to identify the peak corresponding to this compound, which would then be collected.
-
Solvent Removal: The solvent from the collected fraction would be removed under vacuum to yield the purified solid.
Biological Evaluation: Androgen Receptor Binding Assay
To determine the biological activity of this compound, a competitive androgen receptor binding assay would be performed. The following is a generalized protocol.
Experimental Protocol: AR Competitive Binding Assay
-
Preparation of AR Source: A source of androgen receptors is required, typically from the cytosol of prostate cancer cell lines (e.g., LNCaP) or rat prostate tissue.
-
Radioligand: A radiolabeled androgen, such as ³H-R1881 (a synthetic androgen), is used as the ligand.
-
Competitive Binding: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and the reference compound (enzalutamide).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.
Biological Activity
Preclinical studies have consistently demonstrated that this compound is an inactive metabolite of enzalutamide[1][][5]. This is in contrast to N-desmethyl enzalutamide, which shows similar in vitro activity to the parent compound[1].
Table 2: Comparative Biological Activity of Enzalutamide and its Metabolites
| Compound | Androgen Receptor Binding Affinity | AR Nuclear Translocation Inhibition | Activity Status | Reference |
| Enzalutamide | High | Potent | Active | [1] |
| N-desmethyl Enzalutamide | Similar to Enzalutamide | Similar to Enzalutamide | Active | [1] |
| This compound (M1) | No significant binding affinity | IC50 significantly greater than Enzalutamide | Inactive | [1] |
Preclinical trials PRO3100NC59, PRO3100NC65, and PRO3100NC73 evaluated the binding affinity and functional activity of enzalutamide and its metabolites[1]. These studies concluded that this compound (M1) has no significant binding affinity for the androgen receptor and its IC50 value for the inhibition of AR nuclear translocation was significantly greater than that of enzalutamide, confirming its inactive status[1].
Conclusion
This compound is the major inactive metabolite of enzalutamide. Its formation via the action of carboxylesterase 1 on both enzalutamide and its active metabolite, N-desmethyl enzalutamide, represents a key clearance pathway for the drug. The lack of significant androgen receptor binding affinity and functional activity of this compound underscores the importance of the parent drug and the N-desmethyl metabolite in mediating the therapeutic effects of enzalutamide in patients with prostate cancer. This technical guide provides a consolidated resource for researchers and drug development professionals working with enzalutamide and related compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Cytochrome P450 Enzymes in Enzalutamide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) (sold under the brand name Xtandi®) is a potent, orally administered second-generation nonsteroidal anti-androgen (NSAA) that is a critical therapy for metastatic and non-metastatic castration-resistant prostate cancer[1]. It functions as an androgen receptor signaling inhibitor by competitively blocking androgen binding, preventing nuclear translocation of the androgen receptor, and inhibiting the association of the androgen receptor with DNA[2][3]. The clinical efficacy of enzalutamide is significantly influenced by its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. A comprehensive understanding of the enzymatic pathways responsible for enzalutamide's biotransformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies. This guide provides an in-depth examination of the role of Cytochrome P450 (CYP) enzymes in the metabolism of enzalutamide, focusing on the key enzymes, metabolic pathways, and quantitative data from pivotal studies.
Major Metabolic Pathways of Enzalutamide
Enzalutamide undergoes extensive hepatic metabolism, leading to the formation of two major metabolites: N-desmethyl enzalutamide (M2), which is an active metabolite, and a carboxylic acid derivative (M1), which is inactive[2][4][5]. The conversion to these metabolites occurs through two primary pathways:
-
N-demethylation: This pathway is mediated by CYP enzymes and results in the formation of the active metabolite, N-desmethyl enzalutamide (M2). M2 exhibits a similar in vitro potency to the parent drug and circulates at comparable concentrations at steady state, thus contributing significantly to the overall therapeutic effect[2][4][5][6].
-
Hydrolysis: This pathway involves carboxylesterase 1 (CES1) and leads to the formation of the inactive carboxylic acid metabolite (M1)[7].
The primary route of elimination for enzalutamide is through hepatic metabolism, with approximately 71% of a radiolabeled dose recovered in urine (primarily as the inactive M1 metabolite) and 14% in feces[2][8].
Role of Cytochrome P450 Enzymes
In vitro and in vivo studies have definitively identified CYP2C8 and CYP3A4 as the principal enzymes responsible for the metabolism of enzalutamide[2][7][9].
-
CYP2C8: This enzyme is the primary catalyst for the formation of the active metabolite, N-desmethyl enzalutamide (M2)[2][8][9]. The significant role of CYP2C8 is underscored by clinical drug-drug interaction studies. Co-administration of enzalutamide with gemfibrozil (B1671426), a strong CYP2C8 inhibitor, resulted in a 2.2-fold increase in the combined plasma exposure (AUC) of enzalutamide and N-desmethyl enzalutamide[10]. This finding confirms that CYP2C8-mediated metabolism is a major determinant of enzalutamide clearance.
-
CYP3A4: While also contributing to the formation of N-desmethyl enzalutamide, CYP3A4 appears to play a lesser role than CYP2C8 in enzalutamide's primary metabolic pathway[2][7]. A clinical study involving itraconazole (B105839), a strong CYP3A4 inhibitor, showed a 1.3-fold increase in the combined AUC of enzalutamide and its active metabolite[10]. This indicates that CYP3A4 is a secondary but still relevant pathway for enzalutamide metabolism.
The following diagram illustrates the primary metabolic pathways of enzalutamide.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of enzalutamide and its major metabolites have been well-characterized in clinical studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Enzalutamide and its Major Metabolites
| Parameter | Enzalutamide | N-desmethyl enzalutamide (M2) | Carboxylic Acid Metabolite (M1) |
| Mean Terminal Half-Life (t½) | 5.8 days (range: 2.8-10.2)[2][4][11] | 7.8 - 8.6 days[2][12] | ~8.9 - 9.3 days[2] |
| Time to Max. Concentration (Tmax) | 1 hour (median; range: 0.5-3)[2] | 6 days (median; range: 2-13)[2] | 4 - 6 days (median)[2] |
| Apparent Clearance (CL/F) | 0.56 L/hr[2] | Not reported | Not reported |
| Plasma Protein Binding | 97-98% (primarily albumin)[7][9] | 95%[7][9] | Not reported |
| Steady-State Cmin (160 mg/day) | 11.4 µg/mL | 13.0 µg/mL | Not reported |
| Accumulation (at steady state) | ~8.3-fold[2][4] | Not reported | Not reported |
Table 2: Impact of CYP Inhibitors on Enzalutamide Pharmacokinetics
| Inhibitor (Enzyme) | Change in AUC of Enzalutamide + M2 | Clinical Recommendation | Reference |
| Gemfibrozil (Strong CYP2C8) | 2.2-fold increase | Reduce enzalutamide dose to 80 mg/day | [10] |
| Itraconazole (Strong CYP3A4) | 1.3-fold increase | No dose adjustment required | [10] |
Experimental Protocols
The following sections describe the general methodologies employed in the key in vitro and in vivo studies that have elucidated the role of CYP enzymes in enzalutamide metabolism.
In Vitro Metabolism Studies
Objective: To identify the specific CYP enzymes responsible for enzalutamide metabolism and to characterize the formation of its metabolites.
Methodology:
-
Recombinant Human CYP Assays:
-
System: Individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Incubation: Enzalutamide (typically at a concentration of 10 µM) is incubated with each individual recombinant CYP enzyme in the presence of a NADPH-generating system (to support CYP activity) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Analysis: Following incubation for a specified time (e.g., 2 hours), the reaction is terminated (e.g., by adding acetonitrile). The samples are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and any metabolites formed. The rate of metabolite formation or substrate depletion is used to determine the activity of each enzyme towards enzalutamide[2].
-
-
Human Liver Microsome (HLM) Assays:
-
System: Pooled human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CYPs and carboxylesterases.
-
Incubation: Enzalutamide is incubated with HLMs in the presence of a NADPH-generating system. To differentiate between CYP-mediated and non-CYP-mediated metabolism, parallel incubations can be performed in the absence of NADPH.
-
Analysis: Samples are processed and analyzed by LC-MS/MS as described above to determine the metabolic profile of enzalutamide in a more physiologically relevant in vitro system[13].
-
The following diagram provides a generalized workflow for these in vitro experiments.
In Vivo Clinical Drug-Drug Interaction Studies
Objective: To quantify the in vivo contribution of specific CYP enzymes to enzalutamide's metabolism and to inform clinical dosing recommendations.
Methodology:
-
Study Design: Typically, these are phase 1, open-label, parallel-group, or crossover studies conducted in healthy male volunteers.
-
Treatment Arms:
-
Control Arm: Subjects receive a single oral dose of enzalutamide (e.g., 160 mg).
-
Inhibitor Arms: Subjects receive a strong, specific inhibitor of a CYP enzyme of interest (e.g., gemfibrozil for CYP2C8, itraconazole for CYP3A4) dosed to steady state, followed by a single oral dose of enzalutamide co-administered with the inhibitor[10].
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points over an extended period (e.g., up to 50 days, given the long half-life of enzalutamide and its metabolites) after enzalutamide administration[10]. Plasma concentrations of enzalutamide and its metabolites are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated for enzalutamide and its metabolites in each treatment arm. The geometric mean ratios of these parameters (inhibitor arm vs. control arm) are used to quantify the magnitude of the drug-drug interaction[10].
Clinical Implications and Conclusion
The metabolism of enzalutamide is a critical determinant of its clinical pharmacology. The key takeaways for researchers and drug development professionals are:
-
Primary Metabolic Enzymes: CYP2C8 is the main enzyme responsible for the metabolic clearance of enzalutamide to its active metabolite, M2, with CYP3A4 playing a secondary role.
-
Drug-Drug Interactions: There is a significant potential for drug-drug interactions when enzalutamide is co-administered with strong inhibitors of CYP2C8. This has led to a specific clinical recommendation to reduce the enzalutamide dose when such co-administration is unavoidable[10]. The interaction with strong CYP3A4 inhibitors is less pronounced.
-
Enzyme Induction: It is also important to note that enzalutamide is a strong inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19[9][10]. This can lead to decreased concentrations of co-administered drugs that are substrates of these enzymes.
References
- 1. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physiologically-based pharmacokinetic modeling to predict drug-drug interaction of enzalutamide with combined P-gp and CYP3A substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enzalutamide - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Enzalutamide's Metabolites: A Tale of Two Pathways in Prostate Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Enzalutamide (B1683756), a cornerstone in the treatment of advanced prostate cancer, undergoes extensive metabolism in the body, leading to the formation of two major circulating metabolites: N-desmethyl enzalutamide and a carboxylic acid derivative. A comprehensive understanding of these metabolites is paramount for researchers, scientists, and drug development professionals in optimizing androgen receptor (AR) targeted therapies. This technical guide provides a detailed comparison of these two key metabolites, delving into their pharmacological activity, pharmacokinetic profiles, and the experimental methodologies used for their characterization.
Core Comparison: Activity and Exposure
The therapeutic efficacy of enzalutamide is not solely attributed to the parent drug. The N-desmethyl metabolite is an active moiety, exhibiting a pharmacological profile remarkably similar to enzalutamide itself. In stark contrast, the carboxylic acid metabolite is considered inactive.[1][2] This fundamental difference in activity underscores the importance of understanding the metabolic fate of enzalutamide.
Table 1: Comparative Pharmacological and Pharmacokinetic Properties
| Parameter | Enzalutamide (Parent Drug) | N-desmethyl enzalutamide (Active Metabolite) | Carboxylic Acid Metabolite (Inactive) |
| Androgen Receptor (AR) Inhibition | Potent inhibitor of AR binding, nuclear translocation, and DNA binding[1][3] | Similar in vitro activity to enzalutamide[1] | Inactive[2][4] |
| Steady-State Plasma Concentration (Cmin) | ~11.4 µg/mL[1] | ~13.0 µg/mL[1] | Approximately 25% lower than enzalutamide[2] |
| Plasma Protein Binding | 97-98% (primarily to albumin)[5] | 95%[5] | Not extensively characterized, but expected to be high |
| Elimination Half-Life (t1/2) | ~5.8 days[1] | ~7.8 - 8.6 days[5] | Not specified, but a major circulating metabolite |
The Metabolic Journey of Enzalutamide
Enzalutamide is primarily metabolized in the liver. The formation of the active N-desmethyl metabolite is catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4. Subsequently, both enzalutamide and its active metabolite are further metabolized by carboxylesterase 1 to the inactive carboxylic acid derivative.[6][7]
The Androgen Receptor Signaling Pathway: The Target of Enzalutamide and its Active Metabolite
Enzalutamide and its active N-desmethyl metabolite exert their therapeutic effect by disrupting multiple steps in the androgen receptor signaling cascade, a key driver of prostate cancer cell growth and survival.[1][8][9]
Experimental Protocols: A Methodological Overview
The characterization and quantification of enzalutamide and its metabolites are crucial for both preclinical research and clinical drug monitoring. Below are summaries of the key experimental protocols employed.
Quantification of Enzalutamide and its Metabolites in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of enzalutamide and its metabolites in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: A simple and common method where a protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample.[6][10] After vortexing and centrifugation, the supernatant containing the analytes is collected.
-
Liquid-Liquid Extraction (LLE): An alternative method that can provide a cleaner extract. An organic solvent immiscible with water is used to extract the analytes from the plasma.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is employed to separate the parent drug and its metabolites.[6]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[6]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for enzalutamide, N-desmethyl enzalutamide, the carboxylic acid metabolite, and a deuterated internal standard.[11]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. idrblab.org [idrblab.org]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
In Vitro Pharmacology of Enzalutamide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway.[1][3] Following administration, enzalutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of two major metabolites: N-desmethyl enzalutamide (M2) and a carboxylic acid derivative (M1).[4][5] The N-desmethyl metabolite is pharmacologically active and circulates at concentrations comparable to the parent drug, contributing to the overall clinical efficacy of enzalutamide.[5][6] In contrast, the carboxylic acid metabolite is considered inactive.[1]
This technical guide provides a comprehensive overview of the in vitro studies of enzalutamide's primary metabolites. It includes a detailed comparison of their biological activities, experimental protocols for key assays, and visual representations of metabolic and signaling pathways to support further research and drug development efforts in the field of prostate cancer therapeutics.
Metabolic Pathways of Enzalutamide
Enzalutamide undergoes oxidative and hydrolytic metabolism. The formation of the active metabolite, N-desmethyl enzalutamide (M2), is primarily mediated by CYP2C8, with a minor contribution from CYP3A4.[4] The inactive carboxylic acid metabolite (M1) is formed through hydrolysis.
Comparative In Vitro Activity of Enzalutamide and its Metabolites
In vitro studies have consistently demonstrated that N-desmethyl enzalutamide (M2) possesses pharmacological activity comparable to the parent drug, enzalutamide.[4][5] The carboxylic acid metabolite (M1) is inactive.[4] The following table summarizes the available quantitative data comparing the in vitro activities of enzalutamide and its metabolites.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Enzalutamide | Androgen Receptor (AR) Antagonist | LNCaP | 36 nM | [7] |
| AR Competitive Binding (18F-FDHT) | LNCaP | 21.4 ± 4.4 nM | [1] | |
| AR Nuclear Translocation Inhibition | - | Similar to M2 | [4] | |
| Cell Viability | LNCaP | ~1-5.6 µM | [8] | |
| Cell Viability | C4-2B | - | - | |
| N-desmethyl enzalutamide (M2) | AR Nuclear Translocation Inhibition | - | Similar to Enzalutamide | [4] |
| General In Vitro Activity | - | Equipotent to Enzalutamide | [5] | |
| Carboxylic acid metabolite (M1) | General In Vitro Activity | - | Inactive | [4] |
Signaling Pathway Inhibition
Enzalutamide and its active metabolite, N-desmethyl enzalutamide (M2), disrupt the androgen receptor signaling pathway at multiple points. They act as competitive inhibitors of androgen binding to the AR, prevent the nuclear translocation of the activated receptor, and impair the binding of the AR to DNA, thereby inhibiting the transcription of AR target genes like prostate-specific antigen (PSA).[1][3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of enzalutamide and its metabolites on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Enzalutamide and metabolites (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of enzalutamide and its metabolites in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with varying concentrations of each compound. Include a vehicle control (DMSO).
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490-570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is used to determine the binding affinity of enzalutamide and its metabolites to the androgen receptor.
Materials:
-
LNCaP cells (or other AR-expressing cells)
-
Cell lysis buffer
-
Radiolabeled androgen (e.g., 18F-FDHT or [3H]mibolerone)
-
Enzalutamide and metabolites
-
Scintillation counter
Procedure:
-
Culture LNCaP cells and prepare cell lysates containing the androgen receptor.
-
In a competitive binding assay format, incubate the cell lysate with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compounds (enzalutamide or its metabolites).
-
After incubation to reach equilibrium, separate the bound from the free radioligand (e.g., using filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
PSA (Prostate-Specific Antigen) Quantification Assay (ELISA)
This protocol measures the effect of enzalutamide and its metabolites on the expression of PSA, an AR-regulated gene.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Culture medium
-
Enzalutamide and metabolites
-
Androgen (e.g., R1881 or DHT)
-
PSA ELISA kit
-
Plate reader
Procedure:
-
Seed LNCaP cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of enzalutamide or its metabolites in the presence of an androgen (e.g., 1 nM R1881) to stimulate PSA production.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PSA in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.[11]
-
Measure the absorbance using a plate reader and calculate the PSA concentration based on a standard curve.
Quantification of Enzalutamide and Metabolites by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of enzalutamide and its metabolites in in vitro samples (e.g., cell culture media or lysates).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of the in vitro sample, add a deuterated internal standard (e.g., D6-enzalutamide).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Liquid Chromatography (LC):
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Perform detection using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent drug and its metabolites.
-
-
Data Analysis:
-
Quantify the analytes based on the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentrations in the unknown samples.
-
Conclusion
The in vitro evaluation of enzalutamide's metabolites is crucial for a comprehensive understanding of its pharmacological profile. The available data clearly indicate that N-desmethyl enzalutamide (M2) is an active metabolite with potency similar to the parent compound, while the carboxylic acid metabolite (M1) is inactive. This underscores the importance of considering the contribution of M2 to the overall clinical activity of enzalutamide. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanisms of action and resistance to enzalutamide and for the development of novel androgen receptor signaling inhibitors. Further studies providing direct comparative quantitative data for enzalutamide and N-desmethyl enzalutamide across a range of in vitro assays will continue to refine our understanding of their respective contributions to the therapeutic efficacy of enzalutamide.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for the Analysis of Enzalutamide Carboxylic Acid
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Following administration, Enzalutamide is extensively metabolized in the liver. One of its major metabolites is Enzalutamide carboxylic acid. Unlike the parent drug and another major metabolite, N-desmethyl Enzalutamide, the carboxylic acid derivative is pharmacologically inactive.[1][2] The formation of this inactive metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP2C8.[2] Monitoring the levels of Enzalutamide and its metabolites, including the inactive carboxylic acid, is crucial in clinical and research settings to understand the drug's pharmacokinetics, metabolism, and potential drug-drug interactions.[1]
Application
These protocols are intended for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in biological matrices, particularly human plasma. The primary application is in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Enzalutamide. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for accurate quantification.
Metabolic Pathway of Enzalutamide
Enzalutamide undergoes metabolism primarily through two pathways: the formation of the active metabolite N-desmethyl Enzalutamide, catalyzed by CYP3A4/5, and the formation of the inactive this compound, catalyzed by CYP2C8.[2]
Metabolism of Enzalutamide to its major metabolites.
Quantitative Analysis Data
The following tables summarize the key parameters for the quantitative analysis of this compound and related compounds by LC-MS/MS.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enzalutamide | 465.1 | 209.2 |
| N-desmethyl Enzalutamide | 451.1 | 195.2 |
| This compound | 452.1 | 196.1 |
| Enzalutamide-d6 (IS) | 471.0 | 215.0 |
Data sourced from multiple validated LC-MS/MS methods.[3]
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile (B52724)/methanol |
| Quantitation Range | 5 - 500 ng/mL for this compound[4] |
| Inter-assay Variability | Within ±15%[4] |
| Intra-assay Variability | Within ±15%[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol details a method for the simultaneous quantification of Enzalutamide, N-desmethyl Enzalutamide, and this compound in human plasma.
1. Materials and Reagents
-
Enzalutamide, N-desmethyl Enzalutamide, and this compound analytical standards
-
Enzalutamide-d6 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98% pure)
-
Human plasma (K2EDTA as anticoagulant)
-
Polypropylene tubes and autosampler vials
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Enzalutamide, N-desmethyl Enzalutamide, and this compound in acetonitrile to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with acetonitrile to create a series of working standard solutions at concentrations ranging from 0.1 to 100 µg/mL.
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of Enzalutamide-d6 in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for transitions.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound in plasma.
Workflow for LC-MS/MS analysis of this compound.
Stability of this compound Analytical Standard
Based on available data for Enzalutamide and its metabolites, the following stability guidelines are recommended for the this compound analytical standard:
-
Stock Solutions: Stable for at least 1 month when stored at -20°C and for up to 6 months at -80°C.[2]
-
Plasma Samples: Enzalutamide and its metabolites are generally stable in plasma for at least 3 months when stored at -20°C or below.[5] Short-term stability at room temperature and refrigerator temperatures (2-8°C) has also been demonstrated for the parent drug and active metabolite, suggesting similar stability for the carboxylic acid metabolite.[5]
-
Freeze-Thaw Stability: It is recommended to minimize freeze-thaw cycles. Aliquoting stock solutions and plasma samples is advisable.
Disclaimer: These protocols and application notes are intended for research use only and should be adapted and validated by the end-user for their specific experimental conditions and regulatory requirements.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
Enzalutamide Carboxylic Acid Reference Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent androgen receptor (AR) inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Upon administration, enzalutamide is metabolized in the liver into two major metabolites: N-desmethyl enzalutamide (active) and enzalutamide carboxylic acid (inactive).[4][5] this compound is a significant metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the use of this compound as a reference material in analytical assays.
Enzalutamide is metabolized by cytochrome P450 enzymes, with CYP2C8 primarily responsible for the formation of the active metabolite N-desmethyl enzalutamide, and CYP3A4/5 also contributing to its metabolism.[4][5] The inactive metabolite, this compound, is also formed through these metabolic pathways.[4][]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-benzoic Acid | [7] |
| Synonyms | MDV3100 carboxylic acid | [4][8] |
| CAS Number | 1242137-15-0 | [4][8] |
| Molecular Formula | C20H13F4N3O3S | [4][8] |
| Molecular Weight | 451.39 g/mol | [4][8] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL), practically insoluble in water. | [4][9] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Metabolic Pathway of Enzalutamide
The following diagram illustrates the metabolic conversion of Enzalutamide to its major metabolites, including this compound.
Caption: Metabolic conversion of Enzalutamide.
Application Notes
This compound reference material is intended for use in the development and validation of analytical methods for its quantification in biological matrices. It is suitable for use as a calibrator or for quality control standards in techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound Reference Material
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Class A volumetric flasks
-
Calibrated pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference material.
-
Dissolve the weighed material in a minimal amount of DMSO (e.g., 1 mL) in a 10 mL volumetric flask.
-
Once dissolved, bring the volume up to 10 mL with acetonitrile or methanol.
-
Mix thoroughly to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C in amber vials.[4]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water or mobile phase).
-
The concentration range of the working standards should encompass the expected concentration range in the samples to be analyzed.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general HPLC method for the analysis of this compound. This method is adapted from a stability-indicating HPLC method for enzalutamide and may require optimization.[9]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Waters e2695 with DAD or equivalent |
| Column | Waters X-Bridge Shield RP18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Perchloric acid buffer and acetonitrile (22:78 v/v)[9] |
| Flow Rate | 1.2 mL/min[9] |
| Column Temperature | 25°C[9] |
| Detector Wavelength | 270 nm[9] |
| Injection Volume | 20 µL[9] |
| Run Time | 5 min[9] |
Protocol:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting a series of standard solutions of this compound at different concentrations.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on a validated method for enzalutamide and its metabolites.[10][11][12]
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm)[11] |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.[10] |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for this compound (parent and product ions) |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation Parameters:
The following table summarizes typical validation parameters for an LC-MS/MS method for enzalutamide and its metabolites in human plasma.[11]
| Parameter | Typical Range/Value |
| Linearity Range | 5 - 500 ng/mL[11] |
| Intra-assay Precision (%CV) | < 15%[11] |
| Inter-assay Precision (%CV) | < 15%[11] |
| Accuracy (% bias) | Within ±15%[11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[11] |
Analytical Workflow Diagram
The following diagram outlines a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: LC-MS/MS analytical workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. jpionline.org [jpionline.org]
- 10. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application Note and Protocol for the Quantitative Analysis of Enzalutamide and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent androgen receptor (AR) signaling inhibitor approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions by targeting multiple steps in the AR signaling pathway, thereby inhibiting the growth of prostate cancer cells.[3][4][5] Enzalutamide is metabolized in the liver, primarily by CYP2C8 and CYP3A4 enzymes, into two major metabolites: the active N-desmethyl enzalutamide and an inactive carboxylic acid metabolite.[1][6] Given that N-desmethyl enzalutamide is equipotent to the parent drug and present at similar concentrations in plasma, the accurate quantification of both compounds is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][6]
This document provides a detailed protocol for the simultaneous quantification of enzalutamide and its major active metabolite, N-desmethyl enzalutamide, in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, selective, and has been validated for clinical and research applications.[1][7]
Androgen Receptor Signaling Pathway Inhibition by Enzalutamide
Enzalutamide exerts its therapeutic effect by disrupting the androgen receptor signaling cascade at multiple points. The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by enzalutamide.[5][8]
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Enzalutamide Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. Ensuring the purity and stability of enzalutamide is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of impurities in pharmaceutical substances. This application note provides a detailed protocol for the impurity profiling of enzalutamide using a stability-indicating HPLC method. The method is designed to separate enzalutamide from its potential process-related and degradation impurities.
Process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API), while degradation products can form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[1] A robust stability-indicating method is crucial for monitoring the quality of enzalutamide during its development, manufacturing, and storage. Several studies have identified potential impurities of enzalutamide, including process-related impurities like Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile), with Enzal-2A also being a hydrolysis degradation product.[2][3] Some of these impurities have been classified as potentially genotoxic, necessitating their strict control.[3]
Chromatographic Conditions
A variety of reversed-phase HPLC (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated for the analysis of enzalutamide and its impurities.[2][4] The selection of the chromatographic conditions is critical to achieve optimal separation of all relevant impurities from the main component and from each other.
Table 1: Exemplary HPLC and UHPLC Chromatographic Conditions for Enzalutamide Impurity Profiling
| Parameter | Method 1 (RP-HPLC)[5][6] | Method 2 (RP-HPLC)[7] | Method 3 (UHPLC)[4] | Method 4 (RP-HPLC)[8] |
| Column | Inertsil ODS-C18 (250 mm x 4.6 mm, 5 µm) | SB-C-18 (100x4.6 mm, 2.7µm) | Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm) | Zorbax SB phenyl (250mm× 4.6mm, 3µ) |
| Mobile Phase | Acetonitrile: Methanol: Water (40:30:30, v/v/v) | 0.1% Acetic acid in Water: Acetonitrile (45:55 v/v) | Gradient elution with 10 mM Potassium phosphate (B84403) monobasic buffer (pH 4.0) and Acetonitrile | Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | UV at 237 nm | UV at 235 nm | UV at 270 nm | UV at 280 nm |
| Column Temp. | Ambient | Not specified | 40°C | Ambient |
| Injection Vol. | Not specified | 20 µL | Not specified | Not specified |
| Run Time | Not specified | Not specified | Not specified | < 15 min |
Experimental Protocols
Protocol 1: Standard and Sample Solution Preparation
Objective: To prepare standard and sample solutions for HPLC analysis.
Materials:
-
Enzalutamide reference standard
-
Enzalutamide drug substance or product
-
HPLC grade acetonitrile
-
HPLC grade water
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution: Accurately weigh about 25 mg of enzalutamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile:water 50:50 v/v). This yields a concentration of approximately 1000 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to a final concentration of about 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the enzalutamide drug substance or an amount of powdered tablets/capsules equivalent to about 25 mg of enzalutamide and transfer to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Working Sample Solution: Filter a portion of the sample solution through a 0.45 µm syringe filter and dilute with the diluent to a final concentration of about 100 µg/mL.
Protocol 2: Forced Degradation Studies
Objective: To assess the stability-indicating nature of the HPLC method by subjecting enzalutamide to various stress conditions.
Materials:
-
Enzalutamide drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
Heating apparatus (water bath or oven)
-
UV light chamber
Procedure:
-
Acid Hydrolysis: Dissolve enzalutamide in a solution of 0.1 N HCl and heat at 80°C for 4 hours.[5] Neutralize the solution with an appropriate amount of 0.1 N NaOH before dilution and injection into the HPLC system.
-
Base Hydrolysis: Dissolve enzalutamide in a solution of 0.1 N NaOH and heat at 80°C for 4 hours.[5] Neutralize the solution with an appropriate amount of 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Dissolve enzalutamide in a solution of 3% H₂O₂ and keep at 60°C for 4 hours.[5]
-
Thermal Degradation: Expose solid enzalutamide powder to a temperature of 60°C for 6 days.[9] Dissolve the sample in the diluent before analysis.
-
Photolytic Degradation: Expose solid enzalutamide powder to UV light (e.g., in a UV chamber) for 48 hours.[5] Dissolve the sample in the diluent before analysis.
-
Neutral Hydrolysis: Reflux enzalutamide in water at 80°C for 4 hours.[5]
Data Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the enzalutamide peak and from each other. The percentage of degradation can be calculated based on the peak areas.
Table 2: Summary of Forced Degradation Studies of Enzalutamide
| Stress Condition | Reagent/Condition | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 h at 80°C | Significant degradation | [5][10] |
| Base Hydrolysis | 0.1 N NaOH | 4 h at 80°C | Significant degradation | [5] |
| Oxidative Degradation | 3% H₂O₂ | 4 h at 60°C | Significant degradation | [5][10] |
| Thermal Degradation | Dry Heat | 6 days at 60°C | Stable | [9] |
| Photolytic Degradation | UV Light | 48 h | Stable | [5] |
| Neutral Hydrolysis | Water | 4 h at 80°C | Stable | [5] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Visualization of Experimental Workflow
Caption: Workflow for Enzalutamide Impurity Profiling by HPLC.
Signaling Pathway Context (Illustrative)
While not directly part of the analytical protocol, understanding the mechanism of action of enzalutamide provides context for its importance. Enzalutamide is an androgen receptor signaling inhibitor.
Caption: Simplified Androgen Receptor Signaling and Enzalutamide Inhibition.
Conclusion
The described HPLC methods and protocols provide a robust framework for the impurity profiling of enzalutamide in bulk drug and pharmaceutical formulations. The stability-indicating nature of these methods ensures that all potential impurities and degradation products can be effectively separated and quantified, which is essential for maintaining the quality, safety, and efficacy of enzalutamide. The provided experimental details and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of enzalutamide. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. A VALIDATED STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ANTI CANCER DRUG ENZALUTAMIDE IN BULK AND PHARMACEUTICALS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. bepls.com [bepls.com]
- 8. jchps.com [jchps.com]
- 9. ijbpas.com [ijbpas.com]
- 10. jpionline.org [jpionline.org]
Application Notes and Protocols for the Analysis of Enzalutamide Carboxylic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent second-generation androgen receptor (AR) inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] The drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[3][4] This metabolic process yields two major metabolites: N-desmethyl enzalutamide, which is an active metabolite, and enzalutamide carboxylic acid, an inactive derivative.[3][5] this compound is the principal metabolite excreted in urine, accounting for a significant portion of the administered dose.[6]
The quantification of this compound in urine is a critical aspect of pharmacokinetic (PK) studies, offering insights into the metabolism and excretion of the parent drug. This document provides detailed application notes and a comprehensive protocol for the analysis of this compound in human urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Enzalutamide
Enzalutamide is metabolized to its active form, N-desmethyl enzalutamide, and its inactive form, this compound. The inactive metabolite is then predominantly cleared from the body via renal excretion.
Caption: Metabolic pathway of enzalutamide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of enzalutamide and its metabolites.
Table 1: Pharmacokinetic Parameters of Enzalutamide and its Metabolites
| Parameter | Enzalutamide | N-desmethyl enzalutamide | This compound | Reference(s) |
| Half-life (t½) | ~5.8 days | Not explicitly stated, but long | Not available | [7] |
| Time to Steady State | ~28 days | ~28 days | Not available | [7] |
| Mean Trough Conc. (Steady State) | 11.4 µg/mL | 13.0 µg/mL | ~25% lower than enzalutamide | [7][8] |
| Urinary Excretion (% of dose) | Trace amounts | Too low to quantitate | 62.7% | [6] |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma *
| Parameter | Value | Reference(s) |
| Linearity Range | 5 - 500 ng/mL | [9] |
| Intra-assay Variability | Within ±15% | [9] |
| Inter-assay Variability | Within ±15% | [9] |
| Accuracy (at LLOQ) | Within ±20% | [9] |
*Note: These validation parameters are for human plasma and serve as a reference. Specific validation in a urine matrix is required.
Experimental Workflow
The general workflow for the analysis of this compound in urine involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for urine analysis.
Experimental Protocols
The following is a representative protocol for the quantification of this compound in human urine by LC-MS/MS. This protocol is based on established methods for plasma analysis and should be fully validated for a urine matrix before implementation.[10][11]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³CD₃-enzalutamide carboxylic acid)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Drug-free human urine for matrix-matched calibration standards and quality controls
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its stable isotope-labeled internal standard in methanol or DMSO to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve construction.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of, for example, 200 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
Sample Preparation (Dilute-and-Shoot Method)
The "dilute-and-shoot" method is a simple and common approach for urine sample preparation.[12]
-
To 100 µL of each urine sample (unknowns, calibration standards, and QCs) in a microcentrifuge tube, add 100 µL of the internal standard working solution.
-
Add 800 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[13]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be used as a starting point for method development and validation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized, but a starting point for this compound could be based on plasma methods. |
Note on MRM Transitions: The specific precursor and product ions for this compound and its internal standard should be determined by direct infusion of the standard compounds into the mass spectrometer to achieve optimal sensitivity and specificity.
Data Analysis and Quantification
-
Peak areas of this compound and its internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.
-
The concentrations of this compound in the unknown samples and QCs are then calculated from the calibration curve.
Conclusion
The analysis of this compound in urine provides valuable information for understanding the pharmacokinetics of enzalutamide. The LC-MS/MS method outlined here, once validated, offers a robust and sensitive approach for the quantification of this major metabolite. Adherence to rigorous validation guidelines is essential to ensure the accuracy and reliability of the data generated, which is paramount for its application in clinical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enzalutamide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comment on: “Enzalutamide: A Step Towards Pharmacokinetic-Based Dosing in Men with Metastatic Castration-Resistant Prostate Cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Enzalutamide Carboxylic Acid in Pharmacokinetic Modeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent androgen receptor inhibitor approved for the treatment of prostate cancer. Upon administration, enzalutamide is extensively metabolized in the body. Two of its major metabolites are N-desmethyl enzalutamide (M2), which is an active metabolite, and enzalutamide carboxylic acid (M1), which is considered pharmacologically inactive.[1][2][3] Despite its lack of therapeutic activity, the carboxylic acid metabolite is a significant component in the overall pharmacokinetic profile of enzalutamide, primarily due to its substantial circulation levels and its role as a major route of elimination.[4][5]
These application notes provide a comprehensive overview of the role of this compound in pharmacokinetic (PK) modeling. This document details its metabolic pathway, summarizes key pharmacokinetic parameters, and outlines experimental protocols for its quantification, providing researchers with the necessary information to incorporate this inactive metabolite into their pharmacokinetic assessments.
Metabolic Pathway and Elimination
Enzalutamide undergoes extensive hepatic metabolism. The formation of the active metabolite, N-desmethyl enzalutamide, is primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[6] The inactive carboxylic acid metabolite is formed through the action of human carboxylesterase 1 (hCES1), which can catalyze this conversion from both the parent drug, enzalutamide, and the active metabolite, N-desmethyl enzalutamide.[6]
A mass balance study has shown that after oral administration of radiolabeled enzalutamide, the majority of the dose is recovered in the urine, predominantly as the carboxylic acid metabolite.[4][6] This indicates that the formation of this compound is a critical step in the clearance and elimination of enzalutamide from the body.
Pharmacokinetic Parameters
While most population pharmacokinetic models for enzalutamide have focused on the parent drug and its active metabolite, non-compartmental analyses have provided valuable insights into the pharmacokinetic profile of this compound. At steady state, the plasma concentrations of the carboxylic acid metabolite are approximately 25% lower than those of enzalutamide.[7][8]
The following table summarizes the single-dose pharmacokinetic parameters of enzalutamide and its metabolites in healthy male volunteers following a 160 mg oral dose.
| Parameter | Enzalutamide | N-desmethyl enzalutamide (M2) | This compound (M1) |
| Cmax (µg/mL) | 1.6 - 2.4 | 1.2 - 1.4 | 0.4 - 0.6 |
| Tmax (h) | 1.0 - 2.0 | 134 - 144 | 96 - 120 |
| AUC (µg·h/mL) | 100 - 140 | 300 - 400 | 50 - 70 |
| t½ (days) | 5.8 | 7.8 - 8.6 | 8.9 - 9.3 |
| Data compiled from the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 203415.[1] |
Experimental Protocols
Accurate quantification of this compound is essential for its inclusion in pharmacokinetic studies. The following protocols outline the key experimental procedures.
Sample Collection and Handling
-
Matrix: Human plasma is the standard matrix for analysis.
-
Anticoagulant: K2EDTA is a commonly used anticoagulant.[9]
-
Sample Processing: Blood samples should be collected at predetermined time points post-dose. Plasma should be separated by centrifugation and stored frozen at -20°C or lower until analysis.
-
Sampling Schedule: Due to the long half-lives of enzalutamide and its metabolites, a prolonged sampling schedule is necessary to accurately characterize their pharmacokinetic profiles. For single-dose studies, sampling for up to 50 days may be required.[9] For multiple-dose studies, trough concentrations can be monitored at various intervals to assess steady-state conditions.[7][8]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of enzalutamide and its metabolites due to its high sensitivity and selectivity.
4.2.1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of enzalutamide).
-
Add a protein precipitating agent, such as acetonitrile (B52724), in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
4.2.2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
4.2.3. Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for enzalutamide, N-desmethyl enzalutamide, this compound, and the internal standard.
-
Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[7][8]
Application in Pharmacokinetic Modeling
While comprehensive population pharmacokinetic models that include a separate compartment for this compound are not widely published, the data on this metabolite is crucial for several aspects of pharmacokinetic modeling:
-
Mass Balance and Clearance: The quantification of this compound in urine is fundamental to understanding the overall mass balance and the primary routes of elimination of enzalutamide. This information is critical for developing and validating physiologically-based pharmacokinetic (PBPK) models.[6]
-
Metabolite-Parent Ratios: Calculating the ratio of the carboxylic acid metabolite to the parent drug can provide insights into the activity of carboxylesterases and can be a useful parameter in drug-drug interaction studies.
-
Safety and Toxicity: Although considered inactive, monitoring the levels of a major metabolite like the carboxylic acid can be important in special populations (e.g., patients with renal or hepatic impairment) to assess any potential for accumulation and to ensure that it does not contribute to unexpected adverse events.[8]
-
PBPK Modeling: In PBPK models, the formation of the carboxylic acid metabolite can be incorporated as a clearance pathway for both enzalutamide and N-desmethyl enzalutamide, providing a more mechanistic description of their disposition.[6]
Conclusion
The inactive carboxylic acid metabolite of enzalutamide is a significant component in the drug's overall pharmacokinetic profile. Its quantification and characterization are essential for a complete understanding of enzalutamide's absorption, distribution, metabolism, and excretion. While detailed compartmental modeling of this metabolite is not as prevalent as for the parent drug and its active metabolite, the inclusion of this compound in pharmacokinetic assessments, particularly in mass balance studies and PBPK models, provides a more comprehensive and mechanistically sound understanding of enzalutamide's disposition. The protocols and data presented in these application notes offer a robust framework for researchers to incorporate this important metabolite into their drug development programs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzalutamide: A step towards pharmacokinetics-based dosing in men with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically-based pharmacokinetic modeling to predict drug-drug interaction of enzalutamide with combined P-gp and CYP3A substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioactivity of Enzalutamide and its Metabolites: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Upon administration, enzalutamide is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, into two major metabolites: N-desmethyl enzalutamide and a carboxylic acid derivative.[4][5] Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of enzalutamide's overall therapeutic effect and potential resistance mechanisms.
This document provides detailed protocols for a suite of cell-based assays designed to assess and compare the activity of enzalutamide and its primary metabolites. These assays are fundamental for researchers in oncology, pharmacology, and drug development who are investigating the efficacy and metabolism of anti-androgen therapies. The protocols provided herein cover the assessment of AR signaling inhibition, impact on cancer cell viability, and the quantification of a key AR-regulated protein, Prostate-Specific Antigen (PSA).
Mechanism of Action of Enzalutamide
Enzalutamide exerts its anti-cancer effects by targeting multiple steps in the androgen receptor signaling pathway.[3][6][7] It competitively binds to the ligand-binding domain of the AR with a higher affinity than first-generation anti-androgens.[4] This binding prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activator proteins necessary for the transcription of androgen-responsive genes.[3][6]
The primary active metabolite, N-desmethyl enzalutamide, has been shown to exhibit a potency similar to that of the parent compound, enzalutamide.[5] In contrast, the carboxylic acid metabolite is considered to be inactive.[5]
Data Presentation: Comparative Activity of Enzalutamide and Metabolites
The following table summarizes the inhibitory concentrations (IC50) of enzalutamide and its active metabolite, N-desmethyl enzalutamide, in various prostate cancer cell lines. This data provides a quantitative comparison of their potency in inhibiting androgen receptor signaling and cell proliferation.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Enzalutamide | LNCaP | AR Reporter Assay | 36 | [8] |
| Enzalutamide | LNCaP | Cell Viability | ~1000-2000 | [9] |
| Enzalutamide | C4-2B | Cell Viability | ~14,770 (resistant) | [10] |
| N-desmethyl enzalutamide | LNCaP | (Data not available) | - | |
| Carboxylic Acid Metabolite | - | - | Inactive | [5] |
Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is designed to quantify the ability of enzalutamide and its metabolites to inhibit androgen-induced AR transcriptional activity.[11][12]
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1)[2][11]
-
AR-responsive luciferase reporter plasmid (e.g., pARE-Luc)[11]
-
Control plasmid for normalization (e.g., pRL-TK, expressing Renilla luciferase)[11]
-
Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum)[13]
-
Transfection reagent
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)[8][11]
-
Enzalutamide and its metabolites
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed prostate cancer cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[11]
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio would be 100 ng of pARE-Luc and 10 ng of pRL-TK per well.[11]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of enzalutamide or its metabolites. For antagonist activity, co-treat with a fixed concentration of DHT (e.g., 0.1 nM).[11] Include appropriate controls (vehicle control, DHT alone).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the IC50 value.[11]
Prostate-Specific Antigen (PSA) Quantification Assay (ELISA)
This assay measures the secretion of PSA, an AR-regulated protein, from prostate cancer cells as an indicator of AR signaling activity.[14][15]
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium
-
Enzalutamide and its metabolites
-
DHT
-
Human PSA ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed LNCaP cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of enzalutamide or its metabolites in the presence of DHT for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted PSA.
-
ELISA Procedure:
-
Add 50 µl of standards, controls, and collected supernatant samples to the wells of the PSA ELISA plate.[14]
-
Add 50 µl of assay buffer or zero buffer to each well and mix.[14]
-
Incubate for 60 minutes at room temperature.[14]
-
Wash the wells five times with distilled or deionized water.[14]
-
Add 100 µl of the enzyme conjugate to each well and incubate for 60 minutes at room temperature.[14]
-
Wash the wells again as described above.
-
Add 100 µl of TMB substrate and incubate for 15-20 minutes at room temperature.[14][15]
-
Stop the reaction by adding 50-100 µl of stop solution.[14][15]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PSA in the samples.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of enzalutamide and its metabolites on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.[16][17][18]
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2B)
-
Cell culture medium
-
Enzalutamide and its metabolites
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16][18]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of enzalutamide or its metabolites for a desired period (e.g., 48, 72, or 96 hours).[19]
-
MTT Addition: Add 10-20 µl of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16][19]
-
Solubilization: Carefully remove the medium and add 100-200 µl of a solubilization solution to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][17]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by Enzalutamide.
Caption: Metabolic Pathway of Enzalutamide.
Caption: Experimental Workflows for Cell-Based Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. phoenixbiotech.net [phoenixbiotech.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchhub.com [researchhub.com]
- 19. MTT viability assay [bio-protocol.org]
Application Notes and Protocols: Enzalutamide Carboxylic Acid for Impurity Testing in Drug Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation nonsteroidal antiandrogen medication used in the treatment of castration-resistant prostate cancer. It functions by inhibiting androgen receptors, which are crucial for the growth of prostate cancer cells.[1] During the synthesis and storage of Enzalutamide, various process-related impurities and degradation products can form. One of the key impurities is Enzalutamide Carboxylic Acid, a major metabolite of Enzalutamide.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines concerning the permissible levels of such impurities in the final drug product to ensure its safety and efficacy.[1] Therefore, robust analytical methods are essential for the identification and quantification of this compound during drug manufacturing.
This document provides detailed application notes and protocols for the analysis of this compound as an impurity in Enzalutamide drug substance and formulated products using High-Performance Liquid Chromatography (HPLC).
Enzalutamide and its Signaling Pathway
Enzalutamide targets multiple steps in the androgen receptor (AR) signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA. This comprehensive inhibition of the AR signaling cascade ultimately leads to a reduction in prostate cancer cell proliferation and survival.
Caption: Enzalutamide's mechanism of action in the androgen receptor signaling pathway.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the accurate quantification of Enzalutamide and its impurities, including this compound.
Quantitative Data Summary
The following table summarizes the validation parameters for a typical HPLC method for Enzalutamide analysis. While specific data for this compound is not detailed in all public literature, the provided ranges are indicative of a well-validated method for related impurities.
| Parameter | Enzalutamide | Enzalutamide Impurities (General) |
| Linearity Range | 10 - 100 µg/mL[4] | 0.05 - 1.5 µg/mL (estimated) |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.99 |
| Limit of Detection (LOD) | 0.70 µg/mL[5][6] | ~0.05 µg/mL (estimated) |
| Limit of Quantification (LOQ) | 2.00 µg/mL[5][6] | ~0.15 µg/mL (estimated) |
| Accuracy (% Recovery) | 98.0% - 102.0%[7][8] | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0%[7] | < 5.0% |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general procedure for the determination of this compound impurity in Enzalutamide drug substance.
3.2.1. Materials and Reagents
-
Enzalutamide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade/Milli-Q)
-
0.45 µm Nylon or PVDF syringe filters
3.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 40 60 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[8]
-
Injection Volume: 10 µL.
3.2.3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution of Enzalutamide (1000 µg/mL): Accurately weigh about 25 mg of Enzalutamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Standard Solution (for method development and validation): Prepare a solution containing a known concentration of Enzalutamide (e.g., 500 µg/mL) and a known concentration of this compound at the desired impurity level (e.g., 0.15% which is 0.75 µg/mL).
-
Sample Solution (1000 µg/mL of Enzalutamide): Accurately weigh about 25 mg of the Enzalutamide drug substance sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.4. System Suitability
Before sample analysis, inject the standard solution (or a system suitability solution) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the Enzalutamide peak: Not more than 2.0.
-
Theoretical plates for the Enzalutamide peak: Not less than 2000.
-
Relative Standard Deviation (RSD) for the peak area of replicate injections: Not more than 2.0%.
3.2.5. Analysis Procedure
-
Inject the blank (diluent) to ensure no interfering peaks are present at the retention times of Enzalutamide and this compound.
-
Inject the standard solution to determine the retention times and response factors.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the amount of this compound impurity in the sample using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound impurity.
Caption: General workflow for HPLC analysis of impurities in drug manufacturing.
Conclusion
The control of impurities is a critical aspect of pharmaceutical manufacturing. The HPLC method outlined in these application notes provides a robust and reliable approach for the quantification of this compound in Enzalutamide drug substance. Adherence to these protocols and proper validation in accordance with ICH guidelines will help ensure the quality, safety, and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Enzalutamide and its Metabolites Using Deuterated Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enzalutamide (B1683756) and its primary active metabolite, N-desmethylenzalutamide, in human plasma. The use of a stable isotope-labeled internal standard, enzalutamide-d6 (B12412662), ensures high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2][3] The described protocol employs a simple protein precipitation extraction procedure, providing a high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring.[1][3]
Introduction
Enzalutamide is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][4] It undergoes extensive metabolism, primarily forming an active metabolite, N-desmethylenzalutamide, and an inactive carboxylic acid metabolite.[5][6][7] Monitoring the plasma concentrations of both enzalutamide and its active metabolite is crucial for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy.[2] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they exhibit similar chemical and physical properties to the analyte, allowing for accurate correction of analytical variability.[2][3] This note provides a detailed protocol for the analysis of enzalutamide and N-desmethylenzalutamide using enzalutamide-d6 as an internal standard.
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the main enzyme responsible for the formation of the active N-desmethylenzalutamide, and CYP3A4 playing a minor role.[7][8][9] N-desmethylenzalutamide exhibits similar in vitro activity to the parent drug.[5] Both enzalutamide and N-desmethylenzalutamide are further metabolized to an inactive carboxylic acid derivative by carboxylesterases.[6][8]
Experimental Protocols
Materials and Reagents
-
Enzalutamide analytical standard
-
N-desmethylenzalutamide analytical standard
-
Enzalutamide-d6 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[1][8]
-
Microcentrifuge
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (enzalutamide-d6 in methanol).[8]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3][8]
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| LC System | UHPLC/HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][8] |
| Flow Rate | 0.5 mL/min[1][8] |
| Injection Volume | 2-5 µL[1][8] |
| Gradient | A linear gradient can be optimized as follows: 0-0.5 min: 5% B 0.5-2.5 min: Linear gradient to 95% B 2.5-3.0 min: Hold at 95% B 3.0-3.1 min: Return to 5% B 3.1-4.0 min: Re-equilibration at 5% B[8] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][3] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enzalutamide | 465 | 209[1] |
| N-desmethylenzalutamide | 451 | 195[1] |
| Enzalutamide-d6 (IS) | 471 | 215[1] |
Experimental Workflow
Data and Results
The described method has been shown to be linear over a wide concentration range, typically from 0.02 µg/mL to 50 µg/mL.[4] Validation studies have demonstrated high accuracy and precision, with within- and between-day precision values of less than 8% and accuracies within 108%.[1] The lower limit of quantification (LLOQ) is typically established around 0.02 µg/mL to 0.5 µg/mL, depending on the specific instrumentation and methodology.[4][10]
Quantitative Data Summary:
| Parameter | Enzalutamide | N-desmethylenzalutamide | Enzalutamide-d6 (IS) |
| Precursor Ion (m/z) | 465 | 451 | 471 |
| Product Ion (m/z) | 209 | 195 | 215 |
| Calibration Range | 0.02 - 50 µg/mL[4] | 0.02 - 50 µg/mL[4] | N/A |
| Accuracy | Within 108%[1] | Within 108%[1] | N/A |
| Precision | < 8%[1] | < 8%[1] | N/A |
Conclusion
The use of deuterated internal standards, such as enzalutamide-d6, is essential for the accurate and precise quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices.[2] The LC-MS/MS method detailed in this application note, utilizing a simple protein precipitation sample preparation, offers a reliable and high-throughput approach for researchers, scientists, and drug development professionals engaged in the study of enzalutamide.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzalutamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ascopubs.org [ascopubs.org]
Solid-Phase Extraction Method for Enzalutamide and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent second-generation androgen receptor inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer. Accurate quantification of enzalutamide and its primary active metabolite, N-desmethyl enzalutamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation of enzalutamide and its metabolites from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzalutamide is a neutral, hydrophobic molecule that is practically insoluble in water, making reversed-phase SPE an ideal method for its extraction from complex biological fluids like plasma. The protocol described herein is designed to provide high recovery and clean extracts, minimizing matrix effects and ensuring accurate and reproducible quantification.
Physicochemical Properties of Enzalutamide and N-desmethyl enzalutamide
A summary of the key physicochemical properties of enzalutamide and its active metabolite is presented in the table below. These properties are fundamental to the development of an effective solid-phase extraction method.
| Property | Enzalutamide | N-desmethyl enzalutamide |
| Molecular Formula | C₂₁H₁₆F₄N₄O₂S | C₂₀H₁₄F₄N₄O₂S |
| Molecular Weight | 464.4 g/mol [1] | 450.4 g/mol |
| LogP | 3.2 | Not explicitly available, but expected to be similar to enzalutamide |
| pKa | No pKa between pH 3-11[2] | Not explicitly available, but expected to be non-ionizable in a similar pH range |
| Aqueous Solubility | Practically insoluble (2.0 x 10⁻³ mg/mL)[2] | Not explicitly available, but expected to have low aqueous solubility |
| Organic Solvent Solubility | Soluble in methanol (B129727) (49 mg/mL), sparingly soluble in ethanol (B145695) (12 mg/mL), and soluble in DMSO and DMF.[2][3] | Soluble in DMSO.[4] |
Experimental Protocols
This section details the recommended materials and the step-by-step procedure for the solid-phase extraction of enzalutamide and its metabolites from human plasma.
Materials and Reagents
-
SPE Cartridge: Reversed-phase polymeric SPE cartridges, such as Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) or Phenomenex Strata-X, 30 mg/1 mL. These cartridges are recommended for their high retention of hydrophobic compounds and reduced matrix effects.
-
Enzalutamide and N-desmethyl enzalutamide reference standards
-
Internal Standard (IS): Enzalutamide-d6 or a structurally similar compound.
-
Human Plasma (K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (optional, for pH adjustment)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 200 µL of plasma, add the internal standard solution.
-
Dilute the plasma sample 1:1 (v/v) with 2% phosphoric acid in water to disrupt protein binding.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline for reversed-phase SPE and should be optimized for specific laboratory conditions and instrumentation.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (approximately 1 drop per second).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: Elute enzalutamide and its metabolites from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for the analysis of enzalutamide and N-desmethyl enzalutamide following sample preparation.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Enzalutamide | N-desmethyl enzalutamide |
| Linearity Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal | Minimal |
Table 2: Stability Data
| Stability Condition | Enzalutamide | N-desmethyl enzalutamide |
| Bench-top (24h, RT) | Stable | Stable |
| Freeze-Thaw (3 cycles) | Stable | Stable |
| Long-term (-20°C, 30 days) | Stable | Stable |
Visualizations
Enzalutamide Signaling Pathway
References
Stability of Enzalutamide Carboxylic Acid in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is an androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer. It is extensively metabolized in vivo, with two major metabolites identified in human plasma: the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid (M1).[1][2] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for assessing the stability of this compound in human plasma, a critical step in the validation of bioanalytical methods. The stability of an analyte in a biological matrix under various storage and handling conditions must be established to ensure the reliability of concentration data.
Data Presentation
The stability of this compound has been demonstrated under various conditions in K2EDTA human plasma. The following table summarizes the quantitative stability data.
| Matrix | Analyte | Storage/Handling Condition | Duration | Stability Assessment |
| K2EDTA Human Whole Blood | This compound | On ice, then plasma separated and stored on ice | 4 hours | Stable |
| K2EDTA Human Whole Blood | This compound | Ambient temperature, then plasma separated and stored at ambient | 2 hours | Stable |
| K2EDTA Human Plasma | This compound | Ambient Temperature | 23 days | Stable[3] |
| K2EDTA Human Plasma | This compound | 2–8 °C | 23 days | Stable[3] |
| K2EDTA Human Plasma | This compound | -20°C | 14 months | Stable[3] |
| K2EDTA Human Plasma | This compound | -40°C | 14 months | Stable[3] |
| K2EDTA Human Plasma | This compound | Three freeze-thaw cycles | N/A | No degradation observed[3] |
| Processed Plasma Extract | This compound | Ambient Temperature | 7 days | Stable |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily eliminated through hepatic metabolism, with cytochrome P450 enzymes CYP2C8 and CYP3A4 playing a key role. The formation of the inactive carboxylic acid metabolite is a significant pathway.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzalutamide Carboxylic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of enzalutamide (B1683756) and its major metabolite, enzalutamide carboxylic acid.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to matrix effects during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity or Complete Signal Loss for this compound | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of the analyte in the mass spectrometer source.[1] | 1. Optimize Chromatographic Separation: Adjust the gradient to separate the analyte from the early-eluting phospholipids.[1] 2. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner extract.[1] 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. 4. Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to favor the ionization of the analyte.[1] |
| Inconsistent and Irreproducible Results for Quality Control (QC) Samples | Variable Matrix Effects: The composition of the biological matrix varies from sample to sample, leading to different degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for reliable normalization.[1] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Poor Recovery of this compound | Suboptimal Extraction Protocol: The chosen sample preparation method is not efficiently extracting the analyte from the matrix. | 1. For LLE: Ensure the pH of the aqueous phase and the choice of the organic extraction solvent are optimal for the carboxylic acid metabolite. Verify the efficiency of mixing and phase separation.[1] 2. For SPE: Confirm that the sorbent type, wash steps, and elution solvent are appropriate for a carboxylic acid analyte. Ensure the cartridge is not overloaded.[1] |
| High Signal Intensity (Ion Enhancement) | Co-eluting Matrix Components Enhancing Ionization: Certain matrix components can enhance the ionization efficiency of the analyte. A study using protein precipitation observed a matrix factor of 1.4 for N-desmethylenzalutamide, indicating ion enhancement.[2] | 1. Improve Chromatographic Separation: Separate the analyte from the components causing ion enhancement. 2. Enhance Sample Cleanup: Utilize LLE or SPE to remove the interfering components. 3. Rely on a Co-eluting SIL-IS: A suitable internal standard will be similarly affected by ion enhancement, ensuring accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the biological sample (e.g., plasma, serum).[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1]
Q2: What are the primary sources of matrix effects in this analysis?
A2: The most common sources of matrix effects are endogenous components of the biological sample that are not removed during sample preparation. These include phospholipids, salts, and residual proteins.[1]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) for this compound help mitigate matrix effects?
A3: A SIL-IS is considered the gold standard for mitigating matrix effects. Because it is chemically almost identical to the analyte, it co-elutes and is affected by ion suppression or enhancement in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.[1]
Q4: Which sample preparation technique is generally better for reducing matrix effects: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?
A4: While PPT is simpler and faster, LLE generally provides a cleaner sample extract.[1][3] A cleaner extract reduces the amount of co-eluting matrix components, thereby minimizing ion suppression or enhancement. For methods requiring high sensitivity and robustness, the additional effort of LLE is often justified.[3]
Data Presentation
The following table summarizes the performance of different sample preparation methods for enzalutamide and its metabolites, providing an indication of their effectiveness in mitigating matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 88% - 105.6% for enzalutamide.[3] | Generally provides cleaner extracts which can result in consistent recovery.[3] |
| Matrix Effect | For enzalutamide, the matrix factor ranged from 0.99 to 1.03. For its active metabolite, N-desmethylenzalutamide, the matrix factor was 1.4, indicating ion enhancement.[2] | The mean matrix effect ratios for enzalutamide and its metabolites were close to 1.00, suggesting that the ionization of the analytes was not significantly affected.[3] |
| Simplicity & Speed | Simple, rapid, and requires minimal method development.[3] | More labor-intensive and time-consuming than PPT.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common method for the extraction of enzalutamide and its metabolites from human plasma.
-
Sample Preparation: To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile) containing the stable isotope-labeled internal standard.[2]
-
Precipitation and Separation: Immediately vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the mixture for 5 minutes at approximately 18,600 x g.[2]
-
Supernatant Transfer: Transfer an aliquot of the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to PPT.
-
Sample Preparation: To a 50 µL plasma sample, add the internal standard solution.
-
Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Experimental Workflows
The following diagrams illustrate the procedural differences between Protein Precipitation and Liquid-Liquid Extraction for this compound analysis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low signal intensity during the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enzalutamide Metabolite Detection
Welcome to the technical support center for the analysis of enzalutamide (B1683756) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for sensitive and accurate detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used method for quantifying enzalutamide and its active metabolite, N-desmethylenzalutamide?
A1: The most prevalent and sensitive method for the quantification of enzalutamide and its major active metabolite, N-desmethylenzalutamide, in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, enabling the accurate measurement of low concentrations of the analytes.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like enzalutamide-d6 (B12412662) recommended for these assays?
A2: A suitable internal standard is crucial for accurate and precise quantification because it compensates for variability during sample preparation and analysis.[2] Enzalutamide-d6 is an ideal internal standard as it co-elutes with enzalutamide and experiences similar matrix effects and ionization suppression or enhancement, thus providing effective normalization for more reliable results.[3][4]
Q3: What are the primary metabolites of enzalutamide and which ones should be monitored?
A3: Enzalutamide is primarily metabolized in the liver by CYP2C8 and CYP3A4 enzymes.[1][5][6] The main active metabolite is N-desmethylenzalutamide (M2), which is formed primarily by CYP2C8.[1][6] Another major, but inactive, metabolite is the carboxylic acid metabolite (M1), formed by carboxylesterase 1.[5] For therapeutic drug monitoring and pharmacokinetic studies, it is essential to quantify both enzalutamide and its active metabolite, N-desmethylenzalutamide.
Q4: What are the typical concentration ranges observed for enzalutamide and N-desmethylenzalutamide in clinical samples?
A4: In patients treated with a standard 160 mg daily dose of enzalutamide, steady-state trough plasma concentrations for enzalutamide and its active metabolite N-desmethylenzalutamide are clinically relevant. Validated LC-MS/MS methods often cover a calibration curve range from approximately 500 to 50,000 ng/mL for both analytes to encompass the expected clinical concentrations.[1][[“]] One study reported a quantification range of 0.0200 to 50.0 µg/mL (20 to 50,000 ng/mL).[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of enzalutamide and its metabolites.
Issue 1: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Possible Cause: Inefficient sample extraction leading to low recovery of the analytes.
-
Troubleshooting Steps:
-
Review Extraction Protocol: For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase and the choice of extraction solvent are optimal. For Protein Precipitation (PPT), ensure complete precipitation and efficient separation of the supernatant.[3]
-
Optimize Sample Cleanup: Consider switching to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][4]
-
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Ensure the mobile phase composition, including pH and organic solvent content, is optimized for enzalutamide and its metabolites. Common mobile phases include acetonitrile (B52724) or methanol (B129727) with additives like 0.1% formic acid.[4]
-
Column Performance: A deteriorating column can result in poor peak shape and reduced sensitivity. Flush the column or replace it if performance does not improve.[2][4]
-
-
Possible Cause: Inefficient ionization in the mass spectrometer source.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Fine-tune ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature to maximize the ionization of the analytes.[3][4]
-
Check for Contamination: A dirty ion source can lead to inconsistent ionization. Regular cleaning is crucial.[4]
-
Issue 2: High Variability in Results (%CV)
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Internal Standard Addition: Verify that the internal standard is being added precisely and consistently to all samples, standards, and quality controls.[4]
-
Automate Liquid Handling: If possible, use automated liquid handlers for sample preparation to minimize human error.
-
-
Possible Cause: Matrix effects from co-eluting endogenous components.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components.[3][4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4] However, ensure the diluted concentration is still within the linear range of the assay.
-
Issue 3: Poor Peak Shape
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Use of a Guard Column: Employ a guard column to protect the analytical column from contaminants.
-
Column Replacement: If peak shape issues persist, the column may need to be replaced.[2]
-
-
Possible Cause: Inappropriate mobile phase or pH.
-
Troubleshooting Steps:
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with the column chemistry and the analytes.
-
pH Adjustment: Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state.
-
Quantitative Data Summary
The following tables summarize the performance of different validated LC-MS/MS methods for the quantification of enzalutamide and N-desmethylenzalutamide.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1[1][[“]] | Method 2[8][9] | Method 3[10] |
| Sample Type | Human Plasma | Human Plasma | Mice Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Internal Standard | D6-enzalutamide | Enzalutamide 13CD3 analog | Apalutamide-d3 |
| Linearity Range | 500–50,000 ng/mL | 20–50,000 ng/mL | 1.07–2000 ng/mL |
| Within-day Precision (%CV) | < 8% | Not Reported | 1.13–13.1% |
| Between-day Precision (%CV) | < 8% | Not Reported | 3.15–14.3% |
| Accuracy | Within 108% | Not Reported | 85.4–111% |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | 20 ng/mL | 1.07 ng/mL |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method for Human Plasma [1][3]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add the internal standard solution (e.g., D6-enzalutamide in acetonitrile).
-
Precipitation: Add 900 µL of a precipitation solution (e.g., acetonitrile) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 18,620 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer an aliquot of the clear supernatant (e.g., 200 µL) to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction Method for Human Plasma [8]
-
Sample Aliquoting: To a clean tube, add 50 µL of plasma sample, standard, or quality control.
-
Internal Standard Addition: Add the internal standard solution.
-
Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex or shake the tubes to ensure efficient extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes to facilitate the separation of the aqueous and organic layers.
-
Supernatant Transfer: Transfer the organic layer (supernatant) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Mechanism of action of enzalutamide on the androgen receptor signaling pathway.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. consensus.app [consensus.app]
- 8. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Overcoming co-elution of enzalutamide and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzalutamide (B1683756) and its metabolites. Our focus is to help you overcome common analytical challenges, including the co-elution of enzalutamide and its primary active metabolite, N-desmethylenzalutamide, as well as the inactive carboxylic acid metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of enzalutamide I need to be aware of during analysis?
A1: The two major metabolites of enzalutamide found in plasma are N-desmethylenzalutamide (M2) and a carboxylic acid derivative (M1). N-desmethylenzalutamide is an active metabolite with similar potency to enzalutamide, while the carboxylic acid metabolite is inactive.[1] Therefore, accurate quantification of both enzalutamide and N-desmethylenzalutamide is often critical for pharmacokinetic and therapeutic drug monitoring studies.
Q2: What are the most common analytical techniques used for the quantification of enzalutamide and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[2][3] Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is also a viable, more accessible alternative.[4][5][6]
Q3: What type of sample preparation is recommended for plasma samples?
A3: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used methods. PPT with acetonitrile (B52724) is a simpler and faster technique.[2][7] LLE, often using solvents like methyl tert-butyl ether (MTBE), can provide a cleaner extract, which may reduce matrix effects in LC-MS/MS analysis.[7][8]
Q4: Is a stable isotope-labeled internal standard necessary for LC-MS/MS analysis?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) such as enzalutamide-d6 (B12412662) is highly recommended for LC-MS/MS assays.[2][3][9] A SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and improving the accuracy and precision of quantification.[9][10]
Troubleshooting Guide: Overcoming Co-elution and Other Analytical Issues
Co-elution of enzalutamide and its metabolites can lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve this and other common issues.
Issue 1: Poor Chromatographic Resolution or Co-elution of Enzalutamide and N-desmethylenzalutamide
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: Adjust the organic-to-aqueous ratio of your mobile phase. A slight modification in the percentage of acetonitrile or methanol (B129727) can significantly alter selectivity. Experiment with a gradient elution, starting with a lower organic phase concentration and gradually increasing it, to improve the separation of the parent drug and its more polar metabolite.[2]
-
-
Possible Cause 2: Inappropriate Stationary Phase.
-
Possible Cause 3: Incorrect pH of the Aqueous Mobile Phase.
-
Solution: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analytes and, consequently, their retention. Prepare your aqueous mobile phase with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and adjust the pH.[4][5] For enzalutamide analysis, a slightly acidic pH is often employed.[4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with the Column.
-
Solution: Peak tailing can occur due to interactions with residual silanols on the silica-based column packing. Ensure your column is well-endcapped. Using a mobile phase additive like a buffer can also help to minimize these interactions.[11]
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too high a concentration of the sample can lead to peak fronting. Dilute your sample and reinject.
-
-
Possible Cause 3: Incompatibility between Sample Solvent and Mobile Phase.
-
Solution: The solvent used to reconstitute the final extract should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run. Even minor room temperature variations can affect retention times.[11]
-
-
Possible Cause 2: Inconsistent Mobile Phase Preparation.
-
Solution: Ensure accurate and consistent preparation of your mobile phase for every run. Use a precise graduated cylinder or volumetric flasks. Premixing the mobile phase in a single large batch for an entire sequence can also improve consistency.
-
-
Possible Cause 3: Column Degradation.
-
Solution: Over time and with repeated injections, the performance of an HPLC column will degrade. If you observe a gradual but consistent shift in retention times, it may be time to replace the column.[11]
-
Quantitative Data Summary
The following tables summarize typical parameters from validated analytical methods for enzalutamide and its metabolites.
Table 1: Chromatographic Conditions and Retention Times
| Analyte | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Retention Time (min) |
| Enzalutamide | Zorbax SB phenyl (250x4.6mm, 3µ) | Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v) | Isocratic | 1.0 | 7.853[4] |
| Enzalutamide | SB-C18 (100x4.6mm, 2.7µm) | 0.1% Acetic acid in Water: Acetonitrile (45:55 v/v) | Isocratic | Not Specified | 2.91[5] |
| Enzalutamide | Waters X-Bridge Shield RP18 (150x4.6mm, 3.5µ) | Perchloric acid buffer: Acetonitrile (20:80 v/v) | Isocratic | 1.2 | 6.2[6] |
| Enzalutamide & N-desmethylenzalutamide | Acquity BEH C18 (2.1x50mm, 1.7µm) | A: 0.1% formic acid in water B: 0.1% formic acid in ACN | Gradient | 0.5 | Not Specified[2] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Enzalutamide | N-desmethylenzalutamide | Reference |
| Calibration Range (ng/mL) | 500 - 50,000 | 500 - 50,000 | [2] |
| Within-day Precision (%) | < 8 | < 8 | [2] |
| Between-day Precision (%) | < 8 | < 8 | [2] |
| Accuracy (%) | within 108 | within 108 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method for the analysis of enzalutamide and N-desmethylenzalutamide in human plasma.[2]
-
Aliquoting: To 100 µL of plasma sample, add a known amount of the internal standard (e.g., D6-enzalutamide).
-
Precipitation: Add 900 µL of a precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortexing: Immediately vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples for 5 minutes at approximately 18,620 x g.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: RP-HPLC Method with UV Detection
This protocol is based on a method for the analysis of enzalutamide pure drug substance.[4]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing an ammonium acetate buffer (5.0 g/L in water, pH adjusted to 4.2 with trifluoroacetic acid) and acetonitrile in a 45:55 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of enzalutamide in the diluent (acetonitrile). Further dilute to create working standard solutions.
-
Sample Solution Preparation: Dissolve the sample containing enzalutamide in the diluent to achieve a suitable concentration.
-
Chromatographic Conditions:
-
Column: Zorbax SB phenyl (250mm x 4.6mm, 3µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of enzalutamide in plasma.
Caption: A logical workflow for troubleshooting poor chromatographic separation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. jchps.com [jchps.com]
- 5. bepls.com [bepls.com]
- 6. jpionline.org [jpionline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Enzalutamide and Its Related Substances
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of enzalutamide (B1683756). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the separation of enzalutamide from its impurities and related substances, ensuring accurate and reliable results in your research and quality control processes.
A Note on Enzalutamide Isomers
Initial inquiries often revolve around the separation of enzalutamide "isomers." It is important to clarify that enzalutamide is an achiral molecule and therefore does not have enantiomers. However, the term "isomers" can also refer to positional isomers or other structurally similar impurities that may be present in the drug substance or product. This guide will focus on the effective separation of enzalutamide from these related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of columns used for the analysis of enzalutamide and its impurities?
A1: Reversed-phase columns are predominantly used for the analysis of enzalutamide and its related substances. The most common stationary phases are:
-
C18 (Octadecylsilane): This is the most widely used stationary phase, offering good retention and separation for enzalutamide and a broad range of its impurities.[1][2][3]
-
Phenyl: Phenyl columns provide alternative selectivity due to π-π interactions between the phenyl stationary phase and the aromatic rings in the enzalutamide molecule. This can be particularly advantageous for separating closely related impurities that may co-elute on a C18 column.[4]
Q2: What are typical mobile phase compositions for enzalutamide impurity analysis?
A2: Mobile phases for enzalutamide analysis typically consist of a mixture of an organic solvent and an aqueous buffer.
-
Organic Solvents: Acetonitrile (B52724) is the most common organic modifier. Methanol is also used.[1][2]
-
Aqueous Phase: Buffered aqueous solutions are crucial for controlling peak shape and achieving reproducible retention times. Commonly used buffers include:
-
Ammonium (B1175870) acetate (B1210297) buffer (pH around 4.2)[4]
-
Phosphate buffer (pH around 3.5)[3]
-
Dilute acids like 0.1% orthophosphoric acid or 0.1% acetic acid in water.[1][3]
-
Q3: What are the common degradation pathways for enzalutamide?
A3: Forced degradation studies have shown that enzalutamide is susceptible to degradation under certain stress conditions. The primary degradation pathways are:
-
Acid Hydrolysis: Degradation is observed when exposed to acidic conditions at elevated temperatures.[2][5][6]
-
Base Hydrolysis: Enzalutamide also degrades under basic conditions, often more rapidly than in acidic conditions.[2][5][6]
-
Oxidative Degradation: Some degradation is observed in the presence of oxidizing agents like hydrogen peroxide.[6][7] Enzalutamide shows greater stability under neutral, photolytic, and thermal stress conditions.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of enzalutamide and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use an end-capped C18 column to minimize interactions with residual silanols on the stationary phase. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., ammonium acetate or phosphate) to suppress silanol ionization. |
| Inappropriate Mobile Phase Composition | Optimize the organic-to-aqueous ratio. Insufficient organic solvent can sometimes lead to peak tailing. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the issue persists, the column may need to be replaced. |
| Sample Overload | Reduce the concentration of the sample being injected. |
Issue 2: Shifting Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. Premixing the mobile phase components can improve consistency. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and controlled temperature. Temperature fluctuations can significantly impact retention times. |
| Column Aging | Over time, the stationary phase can degrade. If a consistent drift in retention time is observed over multiple injections, it may be time to replace the column. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
Issue 3: Split Peaks
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Partial Blockage of Column Inlet Frit | Filter all samples and mobile phases before use. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. |
| Void at the Head of the Column | This can occur due to pressure shocks or column aging. Replacing the column is usually necessary. |
| Co-elution of an Impurity | If a small, closely eluting peak is present, it may appear as a shoulder or a split peak. Adjusting the mobile phase composition or switching to a column with different selectivity (e.g., a phenyl column) may be necessary to resolve the two components. |
Data Presentation: Chromatographic Conditions for Enzalutamide Impurity Analysis
The following tables summarize published HPLC and UHPLC methods for the separation of enzalutamide from its impurities.
Table 1: HPLC Methods for Enzalutamide Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB Phenyl (250 x 4.6 mm, 3 µm)[4] | Inertsil ODS-C18 (250 x 4.6 mm, 5 µm)[2] | SB-C18 (100 x 4.6 mm, 2.7 µm)[1] |
| Mobile Phase | Ammonium Acetate buffer (pH 4.2) : Acetonitrile (45:55 v/v)[4] | Acetonitrile : Methanol : Water (40:30:30 v/v/v)[2] | 0.1% Acetic acid in Water : Acetonitrile (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection | UV at 280 nm[4] | UV at 237 nm[2] | UV at 235 nm[1] |
| Retention Time (Enzalutamide) | 7.85 min[4] | Not specified | 2.91 min[1] |
Table 2: UHPLC Method for Enzalutamide Impurity Analysis
| Parameter | Method 4 |
| Column | Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)[] |
| Mobile Phase | Gradient elution with 10 mM Potassium Phosphate Monobasic buffer (pH 4.0) and Acetonitrile[] |
| Flow Rate | 0.2 mL/min[] |
| Detection | UV at 270 nm[] |
| Resolution | > 2.5 for all impurities[] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Separation of Enzalutamide and its Impurities
This protocol is based on a validated method for the analysis of enzalutamide and its related substances.[4]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Zorbax SB Phenyl column (250mm x 4.6mm, 3µm).
2. Reagents and Materials
-
Ammonium Acetate (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Enzalutamide reference standard and sample
3. Mobile Phase Preparation
-
Buffer Preparation (pH 4.2): Dissolve 5.0 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.2 with Trifluoroacetic acid.
-
Mobile Phase: Mix the Ammonium Acetate buffer and Acetonitrile in a ratio of 45:55 (v/v). Degas the mobile phase using sonication or vacuum filtration.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
5. Sample Preparation
-
Standard Solution: Prepare a stock solution of enzalutamide reference standard in acetonitrile. Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample containing enzalutamide in the mobile phase to a similar concentration as the standard solution.
6. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the enzalutamide peak based on the retention time of the reference standard.
-
Assess the separation of impurities from the main enzalutamide peak.
Visualizations
Experimental Workflow for Enzalutamide Impurity Analysis
Caption: A general workflow for the analysis of impurities in enzalutamide samples.
Troubleshooting Logic for Poor Peak Shape
References
Technical Support Center: Enzalutamide Metabolite Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying enzalutamide (B1683756) and its primary active metabolite, N-desmethylenzalutamide, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying enzalutamide and N-desmethylenzalutamide?
A1: The most frequent challenges include managing matrix effects from plasma components, dealing with the high physiological concentrations that can lead to mass spectrometer signal saturation, choosing an appropriate internal standard, and ensuring analyte stability during sample handling and storage.[1][2]
Q2: Which sample preparation technique is recommended: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?
A2: Both methods are widely used. Protein Precipitation is simpler and faster, making it suitable for high-throughput analysis.[1][3] However, Liquid-Liquid Extraction generally produces a cleaner sample extract, which can reduce matrix effects and improve assay robustness.[3][4] The choice depends on the specific requirements for sensitivity, throughput, and the complexity of the sample matrix.[2][3]
Q3: What is the recommended internal standard (IS) for enzalutamide quantification?
A3: A stable isotope-labeled (SIL) internal standard is considered the gold standard.[5][6] Enzalutamide-d6 is the most commonly used and validated SIL-IS for quantifying both enzalutamide and N-desmethylenzalutamide.[1][5][7][8] It co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects.[2][7] While ¹³C-labeled standards are sometimes preferred in theory, Enzalutamide-d6 has a proven track record of high precision and accuracy in numerous validated methods.[7]
Q4: My signal intensity is low or inconsistent. What are the likely causes?
A4: Low or variable signal intensity can stem from several sources. A primary cause is ion suppression, where co-eluting matrix components like phospholipids (B1166683) interfere with the ionization of the analyte in the mass spectrometer source.[2] Other causes can include inefficient sample extraction (low recovery), analyte degradation due to instability, or suboptimal mass spectrometer source conditions.[2]
Q5: How can I avoid saturation of the mass spectrometer detector signal?
A5: Enzalutamide concentrations in patient samples can be very high. To prevent detector saturation, a common and effective strategy is to dilute the plasma samples prior to analysis.[1][9][10] A ten-fold dilution with a solution like 20% albumin in plasma is a validated approach that brings the analyte concentrations into the linear range of the calibration curve.[9][10]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Problem 1: Poor peak shape or peak splitting in the chromatogram.
-
Question: My chromatographic peaks for enzalutamide are broad, tailing, or split. What should I check?
-
Answer:
-
Column Integrity: Ensure the analytical column (typically a C18 column) is not degraded or clogged.[1][6] Consider flushing the column or replacing it if performance does not improve.
-
Mobile Phase: Check the pH and composition of your mobile phase. Ensure it is correctly prepared and degassed. Inconsistent mobile phase can lead to variable retention times and peak shapes.
-
Injection Solvent: The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4]
-
Sample Overload: Injecting too high a concentration of the analyte can overload the column. If this is suspected, dilute the sample further and re-inject.
-
Problem 2: High variability in results between replicate injections (%CV > 15%).
-
Question: I am observing poor precision in my quality control (QC) samples. What is the cause?
-
Answer:
-
Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting during all steps, especially for the internal standard addition and any dilutions. Automated liquid handlers can improve precision.
-
Matrix Effects: High variability can be a sign of inconsistent matrix effects. A stable isotope-labeled internal standard like Enzalutamide-d6 should correct for this, but if the issue persists, a more rigorous sample cleanup method like LLE or solid-phase extraction (SPE) may be needed.[2][11][12]
-
Internal Standard Issues: Verify the concentration and stability of your IS working solution. Ensure the IS is added to all samples, calibrators, and QCs consistently.
-
LC-MS/MS System Instability: Check for fluctuations in pump pressure, inconsistent autosampler injection volumes, or a dirty mass spectrometer source.
-
Problem 3: Inaccurate results (high bias) for QC samples.
-
Question: My calculated QC concentrations are consistently higher or lower than the nominal values. Why?
-
Answer:
-
Calibration Curve Issues: Ensure your calibration standards are accurately prepared and have not degraded. Re-prepare the stock solutions and calibration standards from fresh materials if degradation is suspected.
-
Internal Standard Selection: An improper internal standard that does not behave identically to the analyte can cause bias. For example, using a ¹³CD₃-labeled enzalutamide where the label is on the metabolically active N-methyl group could lead to inaccurate quantification of the N-desmethyl metabolite.[1] Enzalutamide-d6 is a more stable and preferred option.[1]
-
Analyte vs. IS Response: Severe matrix effects can sometimes suppress or enhance the analyte and the internal standard to different extents, leading to bias.[2] Optimizing chromatography to separate analytes from interfering matrix components can help.[2]
-
Analyte Stability: Confirm the stability of enzalutamide and N-desmethylenzalutamide under your specific sample handling, processing, and storage conditions.[1][9][13]
-
Experimental Protocols & Data
Method Performance Comparison
The following tables summarize key validation parameters from published LC-MS/MS methods for enzalutamide and N-desmethylenzalutamide quantification in human plasma.
Table 1: Calibration Curve and Linearity Parameters
| Method Reference | Analytes | Calibration Curve Range (ng/mL) |
| Benoist et al. (2018)[1][13] | Enzalutamide, N-desmethylenzalutamide | 500 - 50,000 |
| ASCO Abstract (2016)[9][10] | Enzalutamide, N-desmethylenzalutamide | 500 - 50,000 |
| Bennett et al. (2014)[14] | Enzalutamide, N-desmethylenzalutamide, Carboxylic acid metabolite | 20 - 50,000 |
Table 2: Accuracy and Precision Data
| Method Reference | Analyte | Precision (%CV) | Accuracy (%Bias or Range) |
| Benoist et al. (2018) [1][13] | Enzalutamide | < 8% (Within- & Between-day) | Within 108% |
| N-desmethylenzalutamide | < 8% (Within- & Between-day) | Within 108% | |
| ASCO Abstract (2016) [9][10] | Enzalutamide | < 5.1% (Within- & Between-day) | Not explicitly stated |
| N-desmethylenzalutamide | < 5.1% (Within- & Between-day) | Not explicitly stated |
Detailed Protocol: Protein Precipitation Method
This protocol is based on methodologies described by Benoist et al. and is a common approach for sample preparation.[1][8]
-
Sample Dilution: Due to high expected concentrations, dilute plasma samples 10-fold with a 20% albumin solution.[9][10]
-
Aliquoting: Pipette 50 µL of the diluted plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the Enzalutamide-d6 internal standard working solution to each tube.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), typically in a 1:3 or 1:4 ratio (diluted plasma:acetonitrile).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used.[1][6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Mass Spectrometry: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).[1]
Visualizations
Signaling and Metabolic Pathways
Caption: Enzalutamide's mechanism of action and primary metabolic pathway.
Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for enzalutamide quantification.
Caption: A logical workflow for troubleshooting inaccurate analytical results.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzalutamide Synthesis Byproducts: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the formation and identification of byproducts during the synthesis of enzalutamide (B1683756).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during enzalutamide synthesis?
A1: Impurities in enzalutamide synthesis can be broadly categorized into two main types:
-
Process-Related Impurities: These are byproducts formed from side reactions of starting materials, intermediates, or reagents used in the synthesis process. Key examples include Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile)[1][2][3]. Unwanted side reactions, sometimes prompted by high temperatures, can also lead to the formation of various byproducts[4].
-
Degradation Products: These impurities arise from the degradation of enzalutamide under various stress conditions such as exposure to heat, light, moisture, or different pH environments (acidic, neutral, alkaline)[1][5]. Identified degradation products include oxidized impurities (Oxi) and other compounds denoted as A9, P1, and P2[2][6]. Enzal-2A is also recognized as a hydrolysis degradation product[1][2][3].
Q2: Which analytical techniques are most effective for identifying and quantifying enzalutamide byproducts?
A2: A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of enzalutamide and its impurities. The most commonly employed and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary methods for separating, detecting, and quantifying enzalutamide and its impurities[1][5][6][7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify unknown impurities by providing molecular weight information, which is crucial for structural elucidation[1][2]. In one study, LC-MS was used to identify twenty different impurities based on their mass-to-charge ratios (m/z)[1][2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in confirming the chemical structure of isolated impurities[6][7][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be utilized for the analysis of volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of enzalutamide, focusing on byproduct formation.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Presence of "oxo" enzalutamide impurity | This impurity is structurally very similar to enzalutamide and can be difficult to remove by standard crystallization[9]. Its formation can be prevalent in the absence of an alcohol during the cyclization step[9]. | Introduce an alcohol (e.g., ethanol, phenol) as an additive during the cyclization reaction to suppress the formation of this byproduct[9][10]. |
| Formation of methyl N-(3-trifluoromethyl-4-cyano)-phenylcarbonate (Impurity A) | During the ring-closing reaction to form the thiohydantoin ring, a molecule of methanol (B129727) is released. This methanol can react with the isothiocyanate starting material to form Impurity A[8][11]. | Optimize reaction conditions to minimize the accumulation of methanol. Purification by recrystallization with isopropanol (B130326) can effectively remove this impurity[8][11]. |
| High levels of Enzal-2 and Enzal-2A | These are known process-related impurities[1][2][3]. Enzal-2A can also form via hydrolysis[1][2][3]. Inefficient purification or suboptimal reaction conditions can lead to their persistence. | Review and optimize the purification steps. For Enzal-2A, control the water content in the reaction mixture to minimize hydrolysis. A control limit of 9.4 ppm has been established for these impurities to mitigate safety risks[1][2][3]. |
| Appearance of multiple unidentified peaks in HPLC | This could be due to degradation of the sample or complex side reactions. Enzalutamide is known to degrade under stress conditions like heat, light, and in acidic or alkaline environments[1][5]. | Perform stress testing under controlled conditions (e.g., thermal, photolytic, acid/base hydrolysis, oxidation) to systematically identify degradation products. Use LC-MS to gain mass information on the unknown peaks for structural elucidation. |
Experimental Protocols
General UHPLC Method for Impurity Profiling
This protocol is a representative method for the separation and quantification of enzalutamide and its related substances.
-
Column: Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)[2].
-
Mobile Phase:
-
A: 10 mM potassium phosphate (B84403) monobasic buffer, pH adjusted to 4.0 with 1% orthophosphoric acid[2].
-
B: Acetonitrile[2].
-
-
Elution: Gradient mode[2].
-
Flow Rate: 0.2 mL/min[2].
-
Column Temperature: 40°C[2].
-
Detection: UV at 270 nm[2].
HPLC Method for Quantification of Specific Impurities
This method has been validated for the quantification of six specific process and degradation impurities.
-
Column: Inertsil ODS-3 (250mm × 4.6mm, 5µm)[7].
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 4.0 with glacial acetic acid[7].
-
B: Acetonitrile[7].
-
-
Elution: Gradient mode[7].
-
Validation: The method was validated for specificity, precision, accuracy, and sensitivity[7].
Quantitative Data Summary
The following table summarizes known impurities with their identification details.
| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight | Type |
| Enzalutamide Carboxylic Acid | 1242137-15-0 | - | - | Process-Related[5] |
| Enzalutamide Desfluoro Impurity | 915087-16-0 | - | - | Process-Related[5] |
| Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) | 143782-23-4 | C9H3F3N2S | - | Process-Related[1][12] |
| Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) | - | - | - | Process-Related, Degradation[1] |
| 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea | 1839619-50-9 | C17H8F6N4S | 414.33 | Process-Related[13] |
| 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)urea | 1895865-11-8 | C17H8F6N4O | 398.26 | Process-Related[13] |
| 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid | 1289942-66-0 | C12H15FN2O3 | 254.26 | Starting Material/Intermediate[13] |
| "oxo" enzalutamide | - | - | - | Process-Related[9] |
Visualizations
Caption: High-level workflow of enzalutamide synthesis and purification.
Caption: General workflow for the identification of enzalutamide impurities.
References
- 1. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses | CoLab [colab.ws]
- 7. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 9. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Impact of Anticoagulants on Plasma Metabolite Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on plasma metabolite stability for metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is best for metabolomics studies?
There is no single "best" anticoagulant for all metabolomics studies, as the ideal choice depends on the specific analytical platform (e.g., LC-MS, NMR) and the classes of metabolites being investigated.[1][2] However, EDTA is often recommended for broad metabolomic and lipidomic profiling.[3]
-
EDTA (Ethylenediaminetetraacetic acid): Works by chelating calcium ions, which are essential for the clotting cascade.[1] It is generally preferred because it has minimal interference with many downstream analytical methods and helps preserve the morphology of blood cells.[4] EDTA plasma is considered well-suited for both NMR- and MS-based metabolomics.[2]
-
Heparin: Acts by inhibiting thrombin, a key enzyme in the clotting process.[1] While heparinized plasma can be suitable for some MS-based analyses, it can introduce chemical noise and interfere with NMR analyses.[2] Lithium heparin, in particular, may enhance the ionization of certain lipids, altering their measured profiles.[2]
-
Citrate (B86180): Also works by chelating calcium ions.[1] It is typically used for coagulation studies.[4] However, it is generally not recommended for metabolomics as it can significantly alter the metabolic profile, suppress or enhance the signals of co-eluting metabolites, and introduce high concentrations of citrate itself into the sample.[2][5]
Q2: How do different anticoagulants affect specific metabolite classes?
Anticoagulants can have varying effects on different types of metabolites.
-
Lipids: Anticoagulant choice significantly impacts lipid profiles.[3][6] For instance, lithium heparin can enhance the detection of negatively charged phospholipids (B1166683) and triglycerides.[2] Studies have shown significant differences in glycerophospholipids, acylcarnitines, sphingolipids, diacylglycerols, triacylglycerols, and cholesteryl esters depending on the anticoagulant used.[3]
-
Amino Acids: The concentrations of amino acids can differ between serum and plasma collected with different anticoagulants.[3][7] For example, serum tends to have higher levels of some amino acids compared to heparin or EDTA plasma.[7]
-
Carboxylic Acids and Sugars: Citrate tubes can lead to lower measured levels of lactate (B86563) and serine compared to EDTA plasma.[3]
Q3: Can I compare metabolomics data from samples collected with different anticoagulants?
It is strongly recommended to use a single, consistent anticoagulant throughout a study to minimize variability.[2] Comparing results from samples collected with different anticoagulants should be done with extreme caution, as the anticoagulant itself can introduce significant, non-biological variations in metabolite profiles.[3][6] If comparing data is unavoidable, it may be possible to apply correction factors for some metabolites, but this requires careful validation.[7]
Q4: What are other critical pre-analytical factors to consider besides the anticoagulant?
Beyond the choice of anticoagulant, several other factors can significantly impact plasma metabolite stability:[8]
-
Processing Time and Temperature: Blood samples should be processed as quickly as possible after collection.[1] Delays, especially at room temperature, can lead to changes in metabolite concentrations due to ongoing enzymatic activity.[2] It is recommended to process samples at 4°C within 24 hours.[3]
-
Storage Conditions: For long-term storage, freezing samples at -80°C is the gold standard to preserve the metabolome.[1][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles are detrimental to the stability of the metabolome and should be avoided.[1][9] It is best practice to aliquot samples into smaller volumes before freezing.[9][10]
-
Hemolysis: The rupture of red blood cells (hemolysis) can release intracellular components, significantly altering the plasma metabolome.[1] Careful sample collection and handling are crucial to prevent hemolysis.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks or high background noise in Mass Spectrometry data. | Interference from the anticoagulant (e.g., polyethylene (B3416737) glycol clusters from lithium heparin tubes).[2] | If using heparin, consider switching to EDTA plasma for subsequent experiments. For existing data, attempt to identify and exclude the interfering peaks during data processing. |
| Inconsistent results between samples collected at different times. | - Use of different anticoagulants across batches.- Variations in sample processing time or temperature.[2] | - Standardize on a single anticoagulant for the entire study.[2]- Implement and strictly follow a Standard Operating Procedure (SOP) for sample collection and processing, ensuring consistent timing and temperature control.[11] |
| Lower than expected concentrations of certain divalent cation-dependent enzyme products. | Chelation of essential cofactors (e.g., Mg2+) by EDTA.[1] | Be aware of this potential effect during data interpretation. If these specific metabolites are the primary focus, a different anticoagulant might be considered after careful validation. |
| Significantly different metabolite profiles compared to published literature for the same sample type. | - Different anticoagulant used in your study versus the literature.- Other pre-analytical variables (storage, freeze-thaw cycles) were not consistent.[8] | - Carefully document all pre-analytical procedures.[11]- When comparing to literature, ensure that the sample handling protocols are as similar as possible. Acknowledge any differences in methodology when interpreting your results. |
| High concentrations of citrate detected in non-citrate tube samples. | This is highly unlikely and may indicate sample mislabeling or contamination. | Review sample tracking and labeling procedures. If the issue persists, investigate potential sources of contamination in the lab. |
Quantitative Data Summary
Table 1: Impact of Anticoagulant on Select Metabolite Classes
| Metabolite Class | EDTA Plasma | Heparin Plasma | Citrate Plasma | Key Considerations |
| Lipids | Generally stable and recommended.[3] | Can enhance ionization of certain lipids (e.g., phospholipids, triglycerides).[2] | Significant alterations observed.[6] | The choice of anticoagulant has a pronounced effect on lipidomic profiles.[3][6] |
| Amino Acids | Stable.[3] | Generally stable, but some differences compared to serum.[7] | Can be affected by ion suppression/enhancement.[2] | Serum often shows higher concentrations of some amino acids.[7] |
| Organic Acids | Stable. | Stable. | Introduces high levels of citrate and can affect other organic acids like lactate.[2][5] | Citrate tubes are not recommended for studying the Krebs cycle or related pathways. |
| Acylcarnitines | Stable.[3] | Stable.[3] | Concentrations can be ~20% lower compared to EDTA plasma.[2] | EDTA is preferable for acylcarnitine analysis. |
Note: The table provides a general summary. The exact impact can vary depending on the specific metabolite and the analytical method used.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection:
-
Draw whole blood into a vacuum collection tube containing the desired anticoagulant (e.g., K2EDTA).
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.[10]
-
-
Initial Storage (if immediate processing is not possible):
-
Store the whole blood sample upright at 4°C.
-
Process the sample within 2 hours to minimize metabolic changes.[11]
-
-
Centrifugation:
-
Plasma Aliquoting:
-
Storage:
Visualizations
Caption: Recommended workflow for plasma sample collection and processing.
Caption: Troubleshooting logic for inconsistent metabolomics data.
References
- 1. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to the Right Anticoagulant for Blood Research [researchdonors.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics Data [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. metabolon.com [metabolon.com]
- 10. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
Technical Support Center: pH Optimization for Enzalutamide Carboxylic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of enzalutamide (B1683756) carboxylic acid (M1) extraction.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH in the extraction of enzalutamide carboxylic acid?
The pH of the aqueous sample is a critical parameter in the liquid-liquid extraction (LLE) of this compound. This is because the charge state of the molecule is pH-dependent. This compound is an acidic compound with a predicted pKa of approximately 2.94. At a pH above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged ion (carboxylate). This ionized form is highly soluble in aqueous solutions and will not efficiently partition into an immiscible organic solvent. To achieve high extraction efficiency, the pH of the sample must be adjusted to be significantly lower than the pKa, ensuring the compound is in its neutral, un-ionized form, which is more soluble in organic extraction solvents.
Q2: What is the theoretical optimal pH for extracting this compound?
As a general rule, for efficient LLE of an acidic compound, the pH of the aqueous sample should be at least 2 pH units below its pKa. Given that the predicted pKa of this compound is 2.94, the optimal pH for extraction would be approximately 1.0. At this pH, the vast majority of the molecules will be in their neutral form, maximizing their partitioning into an organic solvent.
Q3: Which organic solvents are suitable for extracting this compound?
A variety of water-immiscible organic solvents can be used for the LLE of this compound. The choice of solvent will depend on the polarity of the analyte and the desired selectivity of the extraction. Common choices include:
-
Methyl tert-butyl ether (MTBE): Often a good choice for its low miscibility with water and good extraction efficiency for many drugs.
-
Ethyl acetate: A more polar solvent that can be effective but may also co-extract more matrix interferences.
-
Dichloromethane (DCM): A dense, non-flammable solvent that provides good extraction for a range of compounds. However, it is denser than water, which will result in the organic layer being the bottom layer.
The selection of the optimal solvent may require empirical testing.
Q4: Can I use protein precipitation instead of liquid-liquid extraction?
Yes, protein precipitation is a common and simpler alternative for sample preparation in the bioanalysis of enzalutamide and its metabolites.[1][2][3] This method involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate proteins. While faster and less labor-intensive, protein precipitation may result in a "dirtier" extract with more matrix components, which can lead to ion suppression in mass spectrometry-based analyses. LLE, when properly optimized, generally provides a cleaner extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Incorrect pH of the aqueous sample: If the pH is too high (close to or above the pKa of 2.94), the analyte will be ionized and remain in the aqueous phase. | - Ensure the pH of the plasma sample is adjusted to approximately 1.0 before extraction. - Verify the pH of your acidic solution using a calibrated pH meter. |
| Inappropriate organic solvent: The chosen solvent may not have the optimal polarity to efficiently extract the analyte. | - Test alternative extraction solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of solvents. | |
| Insufficient mixing/vortexing: Inadequate mixing will lead to poor partitioning between the aqueous and organic phases. | - Ensure vigorous and sufficient vortexing (e.g., for at least 1-2 minutes) to maximize the surface area for extraction. | |
| Emulsion formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery and high variability. | - Centrifuge the sample at a higher speed or for a longer duration. - Add a small amount of salt (salting-out effect) to the aqueous phase before extraction. - Consider using a different organic solvent. | |
| High Variability in Results | Inconsistent pH adjustment: Small variations in the final pH of the samples can lead to significant differences in extraction efficiency, especially if the pH is near the pKa. | - Prepare a fresh, well-buffered acidic solution for pH adjustment and add a consistent volume to each sample. |
| Incomplete phase separation: If some of the aqueous phase is carried over with the organic layer (or vice versa), it can affect the final concentration. | - Be careful when aspirating the organic layer to avoid disturbing the interface. Leaving a small amount of the organic layer behind is preferable to aspirating the aqueous layer. | |
| Matrix Effects in LC-MS/MS Analysis | Co-extraction of interfering substances: The chosen pH and solvent may be co-extracting other endogenous components from the plasma that interfere with the ionization of the analyte. | - Optimize the pH. While a very low pH is good for recovery, a slightly higher pH (e.g., 2.0) might reduce the extraction of very polar interferences without significantly compromising analyte recovery. - Try a different organic solvent that may have a different selectivity for the interfering compounds. - Incorporate a back-extraction step: After the initial extraction into the organic solvent, the analyte can be back-extracted into a fresh aqueous solution at a high pH (e.g., pH 9-10). This will ionize the analyte, moving it to the aqueous phase while leaving non-ionizable impurities in the organic phase. The final aqueous phase can then be re-acidified and re-extracted. |
Data Presentation
Table 1: Theoretical pH-Dependent Extraction Recovery of this compound
The following table illustrates the theoretical relationship between the pH of the aqueous sample and the extraction recovery of this compound (pKa ≈ 2.94) using a suitable organic solvent like methyl tert-butyl ether (MTBE). This data is based on the Henderson-Hasselbalch equation and general principles of liquid-liquid extraction for acidic compounds.
| pH of Aqueous Sample | Predicted Ionization State | Theoretical Extraction Recovery (%) | Rationale |
| 1.0 | >99% Neutral | >95% | At a pH well below the pKa, the compound is predominantly in its neutral, lipophilic form, leading to high partitioning into the organic solvent. |
| 2.0 | ~90% Neutral | 85 - 95% | A significant portion of the compound is still in its neutral form, allowing for good extraction efficiency. |
| 3.0 | ~50% Neutral, 50% Ionized | 40 - 60% | At a pH close to the pKa, there is a mixture of neutral and ionized forms, resulting in significantly reduced extraction recovery. |
| 4.0 | ~90% Ionized | 10 - 20% | The compound is predominantly in its ionized, hydrophilic form, leading to poor partitioning into the organic solvent. |
| 5.0 | >99% Ionized | <5% | At a pH well above the pKa, the compound is almost entirely in its ionized form and will remain in the aqueous phase. |
Experimental Protocols
Detailed Methodology for pH Optimization of this compound Extraction
This protocol describes a typical liquid-liquid extraction (LLE) procedure from human plasma and can be used as a starting point for optimizing the extraction of this compound.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Deionized water
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
Acidifying Solution: Prepare an acidic solution (e.g., 1 M HCl or a solution of formic acid) to adjust the pH of the plasma samples.
3. Sample Preparation and Extraction:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the IS working solution to each tube (except for blank samples, to which 50 µL of acetonitrile should be added).
-
pH Adjustment: Add a small, precise volume (e.g., 20 µL) of the acidifying solution to each tube to lower the pH to the desired level (e.g., pH 1.0). Vortex briefly.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to achieve complete phase separation.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the aqueous layer and the protein interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for pH-optimized liquid-liquid extraction of this compound.
Caption: Logical relationship between pH and the extraction efficiency of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Enzalutamide and its Metabolites
For researchers, scientists, and drug development professionals engaged in the study of the potent androgen receptor inhibitor enzalutamide (B1683756), the accurate and precise quantification of the parent drug and its active metabolites is critical for pharmacokinetic assessments, therapeutic drug monitoring, and ensuring clinical efficacy. This guide provides an objective comparison of the predominant analytical methods employed for the quantification of enzalutamide and its major active metabolite, N-desmethyl enzalutamide, in biological matrices.
Overview of Analytical Techniques
The two most prevalent analytical techniques for the quantification of enzalutamide and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and selectivity, making it ideal for studies requiring low detection limits.[1] Conversely, HPLC-UV offers a cost-effective and more accessible alternative suitable for routine therapeutic drug monitoring where high sensitivity may not be the primary requirement.[1][2]
Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1] The following tables summarize the key performance characteristics of validated LC-MS/MS and HPLC-UV methods for the quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 500 - 50,000[3] | 20 - 50,000[4] | 5 - 500 (Enzalutamide), 10 - 1000 (N-desmethyl enzalutamide)[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500[3][6] | 20[4][7] | 5 (Enzalutamide), 10 (N-desmethyl enzalutamide)[5] |
| Intra-day Precision (% CV) | < 8%[3] | Not explicitly stated | < 15%[5] |
| Inter-day Precision (% CV) | < 8%[3] | Not explicitly stated | < 15%[5] |
| Accuracy (%) | Within 108%[3] | Met FDA criteria[4] | Within ±15% of nominal concentrations[5] |
| Internal Standard | D6-enzalutamide[3] | 13CD3-analogs[4] | Not explicitly stated |
Table 2: Performance Characteristics of a Validated HPLC-UV Method
| Parameter | Method 1 |
| Linearity Range (µg/mL) | 0.25 - 25[8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.25[8] |
| Precision | Good[8] |
| Accuracy | Good[8] |
| Internal Standard | Nilutamide[2][8] |
Detailed Experimental Protocols
Reproducibility and validation of analytical methods are critically dependent on detailed and accurate methodologies. The following are representative protocols for both LC-MS/MS and HPLC-UV methods for the quantification of enzalutamide and its metabolites.
LC-MS/MS Method Protocol
This protocol is based on a validated method for the simultaneous quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.[3][9]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., D6-enzalutamide).[3]
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean autosampler vial for analysis.
2. Chromatographic Conditions:
-
LC System: Acquity H-Class UPLC system.[9]
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Gradient Elution: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.[9]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer.[9]
-
Ionization Mode: Positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
HPLC-UV Method Protocol
This protocol is based on a validated method for the determination of enzalutamide and N-desmethyl enzalutamide in human plasma.[8]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile containing the internal standard (nilutamide) to deproteinize the sample.[8]
-
Centrifuge the mixture.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen gas.[8]
-
Reconstitute the residue with the mobile phase and inject it into the HPLC system.[8]
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20Avp.[8]
-
Column: 5C18 column.[8]
-
Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) containing 43% acetonitrile.[8]
-
Detection Wavelength: 237 nm.[8]
-
Retention Times:
Visualizing the Experimental Workflow
To further clarify the analytical process, a diagram illustrating a typical experimental workflow for the quantification of enzalutamide and its metabolites by LC-MS/MS is provided below.
Caption: Experimental workflow for enzalutamide quantification by LC-MS/MS.
Enzalutamide Signaling Pathway
Enzalutamide is a potent androgen receptor signaling inhibitor. It acts by competitively inhibiting androgen binding to the androgen receptor, preventing androgen receptor nuclear translocation, and inhibiting the association of the androgen receptor with DNA.[4] This multi-faceted mechanism of action ultimately leads to decreased proliferation and induced cell death of prostate cancer cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer [agris.fao.org]
- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HPLC-UV Method for the Quantitative Determination of Enzalutamide and its Active Metabolites in Human Plasma [jstage.jst.go.jp]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Enzalutamide and its Metabolites
For researchers, scientists, and drug development professionals engaged in the study of enzalutamide (B1683756), the accurate quantification of the parent drug and its primary metabolites is critical for pharmacokinetic assessments and therapeutic drug monitoring. This guide provides a comparative overview of validated bioanalytical methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of enzalutamide and its major active metabolite, N-desmethyl enzalutamide (M2), as well as its inactive carboxylic acid metabolite (M1).
Metabolic Pathway of Enzalutamide
Enzalutamide undergoes metabolism primarily through carboxylesterase 1 to form the inactive carboxylic acid metabolite (M1) and by Cytochrome P450 enzymes, particularly CYP2C8, to form the active N-desmethyl enzalutamide (M2).[1] M2 is considered equipotent to enzalutamide and circulates at similar concentrations in plasma.[2]
Caption: Metabolic conversion of enzalutamide to its primary metabolites.
Comparative Overview of Bioanalytical Methods
Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of enzalutamide and its metabolites in human plasma. The primary differences between these methods lie in the sample preparation technique and the specific chromatographic conditions employed. Below is a summary of two common approaches: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Data Presentation
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) |
| Analytes | Enzalutamide, N-desmethyl enzalutamide (M2) | Enzalutamide, N-desmethyl enzalutamide (M2), Carboxylic acid metabolite (M1) |
| Internal Standard | D6-enzalutamide[2][3] | 13CD3-analogs of each analyte[4] |
| Linearity Range | 500–50,000 ng/mL[2][3] | 0.0200–50.0 µg/mL (20-50,000 ng/mL)[4][5][6] |
| Accuracy (% Bias) | Within ±8%[2] | -0.500% to 9.00%[5] |
| Precision (%RSD) | <8% (within- and between-day)[2] | ≤4.63%[4] |
| Sample Volume | 100 µL (after 10-fold dilution)[2][3] | 25 µL[5] |
| Recovery | Not explicitly reported, but matrix effect was assessed. | Not explicitly reported, but the method met FDA validation criteria. |
| Matrix Effect | Minimized by a 10-fold sample dilution with an albumin solution.[2] | Assessed and met acceptance criteria. |
Experimental Protocols
A crucial step in bioanalysis is the isolation of the analytes from the biological matrix. The choice of sample preparation can impact assay sensitivity, accuracy, and throughput.
Method 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.[2]
Protocol:
-
Plasma samples, calibration standards, and quality controls are diluted 10-fold with a 20% human albumin solution.[3]
-
To 100 µL of the diluted sample, 900 µL of a precipitation solution (e.g., acetonitrile (B52724) containing the internal standard, D6-enzalutamide) is added.[2][7]
-
The mixture is vortexed for 5 minutes to ensure complete protein precipitation.[2][7]
-
The samples are then centrifuged at high speed (e.g., 18,620 x g) for 5 minutes.[2][7]
-
An aliquot of the clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.[2]
Method 2: Liquid-Liquid Extraction (LLE)
LLE generally provides a cleaner extract compared to PPT, which can minimize matrix effects and improve assay sensitivity.[5]
Protocol:
-
To a 25 µL aliquot of the plasma sample, the internal standard solution (13CD3-analogs of enzalutamide, M1, and M2) is added.[4][5]
-
A buffer solution (e.g., 5% sodium bicarbonate) and an immiscible organic solvent (e.g., methyl tert-butyl ether) are added.[7]
-
The mixture is vortexed to facilitate the extraction of the analytes into the organic phase.
-
The sample is centrifuged to separate the aqueous and organic layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]
Caption: Comparative workflow of two common sample preparation methods.
LC-MS/MS Conditions
While specific parameters vary between laboratories, a general approach for the chromatographic separation and mass spectrometric detection is outlined below.
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for separation.[2][8]
-
Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.[8]
-
Flow Rate: Flow rates are generally in the range of 0.5 mL/min.[8]
Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of the analytes and internal standards.[5][6][8]
-
Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
Conclusion
Both protein precipitation and liquid-liquid extraction have been successfully applied to the bioanalysis of enzalutamide and its metabolites, each offering distinct advantages. The PPT method is faster and simpler, making it well-suited for routine therapeutic drug monitoring.[2] In contrast, the LLE method provides a cleaner sample extract, which can be beneficial for achieving lower limits of quantification and minimizing potential matrix interferences, a critical aspect for detailed pharmacokinetic studies.[4][5][6] The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the available instrumentation. The validation data for both approaches demonstrate that they are accurate, precise, and reliable for the quantification of enzalutamide and its key metabolites in human plasma.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolite Profiles of Enzalutamide and Apalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolite profiles of two second-generation androgen receptor inhibitors, enzalutamide (B1683756) and apalutamide (B1683753). The information presented is collated from publicly available data and is intended to support research and drug development efforts in the field of oncology, particularly in the context of prostate cancer therapeutics.
Introduction
Enzalutamide and apalutamide are potent, orally administered androgen receptor (AR) signaling inhibitors approved for the treatment of prostate cancer.[1][2] Both drugs undergo extensive metabolism, leading to the formation of active and inactive metabolites that contribute to their overall pharmacokinetic and pharmacodynamic profiles. Understanding the nuances of their respective metabolite profiles is critical for optimizing clinical efficacy and safety.
Metabolic Pathways and Key Metabolites
Both enzalutamide and apalutamide are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C8 and CYP3A4 playing crucial roles in the biotransformation of both compounds.[3][4][5][6] The major metabolic pathway for both drugs is N-demethylation, resulting in the formation of their principal active metabolites: N-desmethyl enzalutamide and N-desmethyl apalutamide, respectively.[4][7]
Enzalutamide Metabolism
Enzalutamide is metabolized to two major metabolites identified in human plasma: the active N-desmethyl enzalutamide and an inactive carboxylic acid derivative.[7] CYP2C8 is the primary enzyme responsible for the formation of N-desmethyl enzalutamide.[3][8] Another metabolite, M6, is formed by CYP2C8 and CYP3A4/5 and subsequently degrades to N-desmethyl enzalutamide.[9] The inactive carboxylic acid metabolite circulates at concentrations approximately 25% lower than enzalutamide.[7][10]
Apalutamide Metabolism
Apalutamide is also primarily metabolized by CYP2C8 and CYP3A4 to form its active metabolite, N-desmethyl apalutamide.[4][11] At steady-state, the contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is estimated to be 40% and 37%, respectively.[4][11] An inactive carboxylic acid metabolite has also been identified.[12]
dot
Caption: Simplified metabolic pathways of enzalutamide and apalutamide.
Comparative Pharmacokinetics of Parent Drugs and Active Metabolites
The pharmacokinetic properties of enzalutamide, apalutamide, and their active N-desmethyl metabolites are summarized below.
| Parameter | Enzalutamide | N-desmethyl enzalutamide | Apalutamide | N-desmethyl apalutamide |
| Half-life (t½) | 5.8 days[7][13] | ~7.8 - 8.6 days[3][5] | ~3 days (steady-state)[11] | Not explicitly stated, but has a flat concentration-time profile at steady state[11] |
| Time to steady state (Tss) | By day 28[7][13] | By day 28 | After 4 weeks, >95% of steady-state exposure is reached[14] | After 4 weeks, >95% of steady-state exposure is reached[14] |
| Plasma Protein Binding | 97% to 98%[3] | 95%[3] | 96%[4] | 95%[4] |
| Relative Activity to Parent Drug | - | Similar potency[7][10] | - | One-third the activity in vitro[4][15] |
| Steady-State Plasma Concentration | Circulates at approximately the same concentration as N-desmethyl enzalutamide[7] | Circulates at approximately the same concentration as enzalutamide[7] | Cmax: 6.0 mcg/mL; AUC: 100 mcg·h/mL[11] | Cmax: 5.9 mcg/mL; AUC: 124 mcg·h/mL[4] |
| Metabolizing Enzymes | CYP2C8 (major), CYP3A4[3][8] | Primarily metabolized by carboxylesterase[16] | CYP2C8, CYP3A4[4][11] | Not explicitly stated |
| Elimination | Primarily hepatic metabolism[7][13] | Primarily hepatic metabolism[7][13] | Primarily hepatic metabolism[4][11] | Primarily hepatic metabolism[4] |
Quantitative Analysis of Metabolites: Experimental Protocols
The accurate quantification of enzalutamide, apalutamide, and their respective metabolites is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method employed for this purpose.
Sample Preparation for LC-MS/MS Analysis
A common workflow for the analysis of these compounds in plasma involves the following steps:
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., N-desmethyl enzalutamide-d6) is added to the plasma sample.[1]
-
Protein Precipitation: Proteins in the plasma sample are precipitated, typically using a solvent like acetonitrile.[17]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analytes of interest is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[18]
dot
Caption: General workflow for plasma sample preparation for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
While specific parameters may vary between laboratories, a typical LC-MS/MS setup for the analysis of enzalutamide and apalutamide and their metabolites would include:
-
Liquid Chromatography: A reversed-phase C18 column is commonly used for chromatographic separation.[17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed for detection and quantification.[17]
Signaling Pathway Inhibition
Both enzalutamide and apalutamide, along with their active metabolites, exert their therapeutic effect by inhibiting the androgen receptor signaling pathway. They act as direct and potent AR antagonists.
dot
Caption: Mechanism of action of enzalutamide and apalutamide on the androgen receptor signaling pathway.
Conclusion
Enzalutamide and apalutamide share similarities in their metabolic pathways, both being primarily metabolized by CYP2C8 and CYP3A4 to form active N-desmethyl metabolites. However, there are notable differences in the pharmacokinetic profiles and relative potencies of their respective metabolites. N-desmethyl enzalutamide exhibits potency similar to its parent drug and circulates at comparable concentrations, making a significant contribution to the overall clinical activity.[7][10] In contrast, N-desmethyl apalutamide is less potent than apalutamide, exhibiting approximately one-third of its activity in vitro.[4][15] These distinctions in their metabolite profiles may have implications for their clinical use, including potential differences in drug-drug interactions and off-target effects. A thorough understanding of these metabolic profiles is essential for the continued development and optimization of androgen receptor-targeted therapies for prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]
- 6. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Enzalutamide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the oral antiandrogen agent enzalutamide (B1683756) and its two major metabolites: the active N-desmethyl enzalutamide (M2) and the inactive carboxylic acid metabolite (M1). Understanding the stability profiles of a parent drug and its metabolites is crucial for the development of robust analytical methods, interpretation of pharmacokinetic and pharmacodynamic data, and ensuring the quality and efficacy of the pharmaceutical product.
Enzalutamide is primarily eliminated through hepatic metabolism, with M1 and M2 being the most abundant metabolites in human plasma[1][2]. While enzalutamide and M2 exhibit similar in vitro activity, M1 is considered inactive[1]. At steady state, the plasma concentrations of M2 are comparable to those of enzalutamide, underscoring the importance of understanding its stability[1][2].
Metabolic Pathway of Enzalutamide
The metabolic conversion of enzalutamide to its primary metabolites, M1 and M2, is a key aspect of its pharmacology. The following diagram illustrates this pathway.
Caption: Metabolic pathway of enzalutamide to its major metabolites.
Comparative Stability in Biological Matrices
The stability of enzalutamide and its metabolites in biological samples is critical for accurate bioanalysis in clinical and preclinical studies. The following table summarizes the stability of enzalutamide and N-desmethyl enzalutamide (M2) in human whole blood and plasma under various storage conditions. Data for the carboxylic acid metabolite (M1) is less extensively reported but indicates similar stability in plasma.
| Compound | Matrix | Condition | Duration | Stability |
| Enzalutamide | Whole Blood | Ambient Temperature | 24 hours | Stable |
| Plasma | Ambient Temperature | 23 days | Stable | |
| Plasma | 2-8 °C | 23 days | Stable | |
| Plasma | -40 °C | 14 months | Stable | |
| Plasma | 3 Freeze-Thaw Cycles | - | Stable | |
| N-desmethyl enzalutamide (M2) | Whole Blood | Ambient Temperature | 24 hours | Stable |
| Plasma | Ambient Temperature | 23 days | Stable | |
| Plasma | 2-8 °C | 23 days | Stable | |
| Plasma | -40 °C | 14 months | Stable | |
| Plasma | 3 Freeze-Thaw Cycles | - | Stable | |
| Carboxylic acid metabolite (M1) | Plasma | Various conditions | - | Demonstrated to be stable |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Enzalutamide has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the degradation of enzalutamide under these conditions. While specific quantitative data for the metabolites under these exact conditions are not available, enzalutamide's degradation pathways can provide insights into their potential liabilities.
| Stress Condition | Reagent and Conditions | Degradation of Enzalutamide (%) | Observations |
| Acid Hydrolysis | 1 N HCl at 90°C | Significant | Degradation observed, indicating susceptibility to acidic environments. |
| Base Hydrolysis | 1 N NaOH at 90°C | Marginal to Significant | Susceptible to degradation in alkaline conditions. |
| Oxidative | 12% H₂O₂ at room temp. | Significant | Shows significant degradation upon oxidation. |
| Thermal | 60°C | Stable | Generally stable under dry heat conditions. |
| Photolytic | UV light (236 nm) | Marginal | Some degradation observed upon exposure to UV light. |
Note: The percentage of degradation can vary depending on the exact experimental conditions (e.g., duration of exposure, concentration).
Experimental Protocols
Below are generalized methodologies for the stability and forced degradation studies cited in this guide.
Stability in Biological Matrices
Objective: To assess the stability of enzalutamide and its metabolites in human plasma and whole blood under different storage conditions.
Methodology:
-
Sample Preparation: Spiked samples are prepared by adding known concentrations of enzalutamide, N-desmethyl enzalutamide, and the carboxylic acid metabolite to fresh human K₂EDTA whole blood or plasma.
-
Storage Conditions:
-
Short-term (Bench-top): Samples are kept at ambient temperature for a specified period (e.g., 24 hours for whole blood, up to 23 days for plasma).
-
Refrigerated: Plasma samples are stored at 2-8°C for a specified period (e.g., up to 23 days).
-
Long-term (Frozen): Plasma samples are stored at -40°C for an extended period (e.g., 14 months).
-
Freeze-Thaw Cycles: Plasma samples are subjected to multiple (e.g., three) cycles of freezing at -40°C and thawing at room temperature.
-
-
Sample Analysis: After the specified duration, the samples are processed, typically by protein precipitation, and the concentrations of the parent drug and metabolites are determined using a validated LC-MS/MS method.
-
Data Evaluation: The mean concentration of the analyte in the test samples is compared to the mean concentration of freshly prepared samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Forced Degradation Studies
Objective: To investigate the intrinsic stability of enzalutamide by subjecting it to stress conditions.
Methodology:
-
Sample Preparation: A stock solution of enzalutamide is prepared in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: The drug solution is mixed with an acidic solution (e.g., 1 N HCl) and heated (e.g., at 90°C for 2 hours). The solution is then neutralized.
-
Base Hydrolysis: The drug solution is mixed with a basic solution (e.g., 1 N NaOH) and heated (e.g., at 90°C for 1 hour). The solution is then neutralized.
-
Oxidative Degradation: The drug solution is mixed with an oxidizing agent (e.g., 12% H₂O₂) and kept at room temperature for a specified period (e.g., 4 hours).
-
Thermal Degradation: A solid sample of the drug is exposed to dry heat (e.g., 60°C for 6 days).
-
Photolytic Degradation: A solid sample of the drug is exposed to UV light (e.g., at 236 nm for 6 days).
-
-
Sample Analysis: The stressed samples are diluted with mobile phase and analyzed by a stability-indicating HPLC method with UV or MS detection to separate the parent drug from any degradation products.
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.
Experimental Workflow for Forced Degradation Analysis
The following diagram outlines the typical workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
A Comparative Guide to Inter-Laboratory Quantification of Enzalutamide and its Metabolites
For researchers, clinical scientists, and professionals in drug development, the precise and accurate quantification of enzalutamide (B1683756) and its primary active metabolite, N-desmethyl enzalutamide, is paramount for pharmacokinetic assessments, therapeutic drug monitoring (TDM), and the overall evaluation of clinical efficacy and safety. This guide offers a comparative overview of various analytical methodologies, presenting supporting experimental data from a range of published studies to facilitate an objective assessment of their performance.
While formal, multi-laboratory external quality assessment (EQA) scheme results for enzalutamide are not widely published, an analysis of individual validated methods provides valuable insights into the performance characteristics that can be expected from well-established protocols. The primary analytical techniques employed for the quantification of enzalutamide and its metabolites are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Quantification Methods
The selection of an appropriate analytical method hinges on the specific requirements of the study, including the need for high sensitivity, the complexity of the biological matrix, and the available instrumentation. The following tables summarize the key performance characteristics of several validated methods for the quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.
Enzalutamide Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Analytical Method | Source |
| 500 - 50,000 | 500 | < 8 | < 8 | Within 108 | LC-MS/MS | [1][2] |
| 20 - 50,000 | 20 | N/A | N/A | Met FDA criteria | LC-MS/MS | [3][4] |
| 10,000 - 100,000 | 10,000 | < 2 | < 2 | 98-102 | RP-HPLC | [5] |
N-desmethyl enzalutamide Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Analytical Method | Source |
| 500 - 50,000 | 500 | < 8 | < 8 | Within 108 | LC-MS/MS | [1][2] |
| 20 - 50,000 | 20 | N/A | N/A | Met FDA criteria | LC-MS/MS | [3][4] |
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological context of enzalutamide, the following diagrams are provided.
Enzalutamide is metabolized in the liver primarily by cytochrome P450 enzymes.[1] The main active metabolite is N-desmethyl enzalutamide, which is formed through metabolism by CYP2C8.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for enzalutamide quantification.
LC-MS/MS Method Protocol
This protocol is based on a validated method for the simultaneous quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.[1][2]
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
An internal standard, such as a stable deuterated isotope (e.g., D6-enzalutamide), is added to the plasma samples.[1]
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).[1]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A suitable flow rate is maintained for optimal separation.
-
-
Mass Spectrometric Detection:
HPLC-UV Method Protocol
This protocol is based on a simple and accurate HPLC-UV method for the determination of enzalutamide.[5]
-
Sample Preparation:
-
Chromatographic Conditions:
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. bepls.com [bepls.com]
A Comparative Guide to the Accurate and Precise Quantification of Enzalutamide Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the study of enzalutamide (B1683756), the accurate quantification of its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. Enzalutamide is metabolized into two major metabolites: the active N-desmethyl enzalutamide and the inactive enzalutamide carboxylic acid.[1][2][3] This guide provides a comparative overview of analytical methodologies for the precise and accurate quantification of this compound, with supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of enzalutamide and its metabolites in biological matrices are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its higher sensitivity and selectivity, especially for complex biological samples like plasma.
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of enzalutamide, N-desmethyl enzalutamide, and this compound in human plasma.
| Analyte | Method | Linear Range (ng/mL) | Intra-assay Variability (%) | Inter-assay Variability (%) |
| This compound | LC-MS/MS | 5 - 500 | Within ±15% | Within ±15% |
| Enzalutamide | LC-MS/MS | 5 - 500 | Within ±15% | Within ±15% |
| N-desmethyl enzalutamide | LC-MS/MS | 10 - 1000 | Within ±15% | Within ±15% |
Data compiled from a study by van Nuland et al.[4]
Experimental Workflow
The general workflow for the quantification of enzalutamide and its metabolites from plasma samples involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Enzalutamide Carboxylic Acid Calibration Curves in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the bioanalysis of enzalutamide (B1683756) and its metabolites, establishing a robust and reliable calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity and range of calibration curves for enzalutamide's inactive carboxylic acid metabolite (M1), alongside its parent drug and active metabolite, N-desmethyl enzalutamide (M2). The data presented is compiled from validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
Comparative Performance of Analytical Methods
The following tables summarize the key performance characteristics of various validated methods for the quantification of enzalutamide and its metabolites, with a specific focus on the linearity and range of the calibration curves.
Table 1: Linearity and Range of Enzalutamide and its Metabolites by LC-MS/MS
| Analyte | Calibration Curve Range | Linearity (R²) | Curve Fit | Reference |
| Enzalutamide | 0.0200 – 50.0 µg/mL | >0.9957 | Not specified | Bennett et al.[1] |
| Enzalutamide Carboxylic Acid (M1) | 0.0200 – 50.0 µg/mL | >0.9957 | Not specified | Bennett et al.[1] |
| N-desmethyl enzalutamide (M2) | 0.0200 – 50.0 µg/mL | >0.9957 | Not specified | Bennett et al.[1] |
| Enzalutamide | 500 – 50,000 ng/mL | Not specified | Quadratic (1/x weighting) | Benoist et al.[2][3] |
| N-desmethyl enzalutamide (M2) | 500 – 50,000 ng/mL | Not specified | Quadratic (1/x weighting) | Benoist et al.[2][3] |
Table 2: Linearity and Range of Enzalutamide by RP-HPLC
| Analyte | Calibration Curve Range | Linearity (R²) | Reference |
| Enzalutamide | 10 – 100 µg/mL | 0.999 | Patil et al.[4] |
| Enzalutamide | 0.5 – 1.2 mg/mL | 1.0 | Rani et al.[5] |
| Enzalutamide | 22.6 – 132.8 µg/mL | 0.9999 | Anonymous[6] |
| Enzalutamide | 20 – 150 µg/mL | 0.99 | Reddy et al.[7] |
Detailed Experimental Protocols
Below are the detailed methodologies for two key LC-MS/MS experiments that include the quantification of the this compound metabolite.
Method 1: Quantification of Enzalutamide and its Major Metabolites in Human Plasma by LC-MS/MS (Bennett et al.)[1]
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.300 mL/min.
-
Gradient: A linear gradient was used.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Positive mode Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Internal Standard: 13CD3-analogs of enzalutamide, N-desmethyl enzalutamide, and the carboxylic acid metabolite.
Method 2: Quantification of Enzalutamide and its Active Metabolite in Human Plasma by LC-MS/MS (Benoist et al.)[2][3]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
UPLC System: Acquity H-Class UPLC system (Waters).
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size, Waters).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient was used.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer (Waters).
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Internal Standard: D6-enzalutamide.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the generation of a calibration curve in a bioanalytical method.
References
- 1. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. jchps.com [jchps.com]
- 6. jpionline.org [jpionline.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Enzalutamide Carboxylic Acid Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Enzalutamide Carboxylic Acid, the inactive metabolite of the potent androgen receptor inhibitor, Enzalutamide. Furthermore, it delves into alternative reference materials, analytical methodologies, and the metabolic context of Enzalutamide, offering valuable insights for researchers and professionals in drug development and quality control.
Section 1: Comparison of this compound CRM Specifications
Ensuring the accuracy and reliability of analytical data is paramount in pharmaceutical research and quality control. Certified Reference Materials (CRMs) play a crucial role in achieving this. Below is a comparative summary of specifications for this compound CRMs offered by various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| LGC Standards | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | 451.39 | Information not readily available | Information not readily available |
| MedChemExpress | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | 451.39 | ≥98% (by HPLC) | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[1] |
| ChemScene | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | 451.39 | ≥98% | 4°C[2] |
| Pharmaffiliates | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | 451.39 | Information not readily available | 2-8°C Refrigerator[3] |
| Acanthus Research | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | - | Information not readily available | Information not readily available[4] |
| SynThink Research Chemicals | This compound | 1242137-15-0 | C₂₀H₁₃F₄N₃O₃S | 451.4 | High Purity | Information not readily available |
| ARTIS STANDARDS | This compound | 1242137-15-0 | - | - | Information not readily available | Information not readily available |
Section 2: Alternative Reference Materials for Enzalutamide Analysis
Beyond the primary inactive metabolite, a comprehensive impurity profile of Enzalutamide is critical for drug safety and efficacy. The following table details other key Enzalutamide-related compounds that can serve as essential reference materials in analytical testing.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |
| N-desmethyl Enzalutamide | 1242137-16-1 | C₂₀H₁₄F₄N₄O₂S | 450.41 | Active metabolite of Enzalutamide with similar potency. |
| Enzalutamide Impurity C | 179232-29-2 | C₈H₆BrFO₂ | 233.03 | Process impurity. |
| Enzalutamide Impurity E | NA | C₂₈H₁₆F₇N₅O₂S | 619.5 | Process impurity. |
Section 3: Experimental Protocols for Analytical Determination
Accurate quantification of Enzalutamide and its metabolites is crucial for pharmacokinetic studies and quality control. The following are detailed protocols for commonly used analytical methods.
High-Performance Liquid Chromatography (HPLC) Method for Enzalutamide and its Impurities
This method is suitable for the determination of Enzalutamide and its process-related impurities in bulk drug substances and pharmaceutical formulations.
-
Chromatographic System:
-
Column: Zorbax SB phenyl (250mm × 4.6mm, 3µm)
-
Mobile Phase: Isocratic elution with a mixture of Ammonium acetate (B1210297) buffer (pH 4.2) and Acetonitrile (B52724) (45:55 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV-Vis at 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Enzalutamide reference standard in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL.
-
-
System Suitability:
-
The theoretical plates for the Enzalutamide peak should be not less than 2000.
-
The tailing factor for the Enzalutamide peak should be not more than 1.5.
-
The relative standard deviation of six replicate injections of the standard solution should be not more than 2.0%.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Enzalutamide and its Metabolites in Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies, enabling the simultaneous quantification of Enzalutamide and its major metabolites, N-desmethyl Enzalutamide and this compound, in biological matrices.
-
Chromatographic System:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enzalutamide: Precursor ion > Product ion (specific m/z values to be optimized).
-
N-desmethyl Enzalutamide: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Internal Standard: A stable isotope-labeled analog of Enzalutamide (e.g., Enzalutamide-d6).
-
-
Sample Preparation (Plasma):
-
Protein precipitation with acetonitrile followed by centrifugation.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
Section 4: Visualizing Key Pathways and Workflows
Metabolic Pathway of Enzalutamide
Enzalutamide undergoes hepatic metabolism primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathways involve N-demethylation to form the active metabolite, N-desmethyl Enzalutamide, and carboxylation to yield the inactive metabolite, this compound.
Caption: Metabolic conversion of Enzalutamide.
Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action
Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.
Caption: Enzalutamide's multi-targeted inhibition of AR signaling.
Experimental Workflow for CRM-Based Quality Control
The use of a Certified Reference Material is integral to a robust quality control workflow for ensuring the identity, purity, and strength of a pharmaceutical product.
Caption: Quality control workflow using a CRM.
References
Navigating the Analytical Landscape for Enzalutamide: A Comparative Look at Specificity in Metabolite Detection
A comprehensive review of existing scientific literature and commercial products reveals a notable absence of specifically developed immunoassays for the therapeutic drug monitoring (TDM) of enzalutamide (B1683756) and its metabolites. The current gold standard for the quantification of enzalutamide and its primary active and inactive metabolites remains liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method renowned for its high specificity and accuracy.
While immunoassays are a common tool for TDM of various drugs due to their speed and ease of use, the development of such an assay for enzalutamide has not been reported in peer-reviewed literature, nor are any commercially available kits readily found. This guide, therefore, pivots to a comparative discussion on the analytical specificity of the widely adopted LC-MS/MS methodology for enzalutamide and its key metabolites, providing researchers, scientists, and drug development professionals with a clear understanding of the current state of analytical determination for this critical anti-androgen agent.
Enzalutamide and its Major Metabolites
Enzalutamide undergoes significant metabolism in the body, resulting in two major circulating metabolites:
-
N-desmethylenzalutamide (M2): This is the primary active metabolite and exhibits in vitro potency comparable to the parent drug, enzalutamide.
-
Carboxylic acid derivative (M1): This is a major inactive metabolite.
The accurate and distinct measurement of both enzalutamide and N-desmethylenzalutamide is crucial for pharmacokinetic studies and for understanding the overall therapeutic exposure in patients.
The Dominance of LC-MS/MS in Enzalutamide Analysis
Liquid chromatography-tandem mass spectrometry has emerged as the definitive method for the simultaneous quantification of enzalutamide and its metabolites in biological matrices. The inherent specificity of this technique allows for the precise differentiation and measurement of each compound, even when they are structurally similar.
Key Advantages of LC-MS/MS for Enzalutamide TDM:
-
High Specificity: LC-MS/MS can distinguish between enzalutamide, N-desmethylenzalutamide, and the inactive carboxylic acid metabolite with high resolution, eliminating the risk of cross-reactivity that can be a challenge with immunoassays.
-
High Sensitivity: This method offers low limits of quantification, enabling the accurate measurement of drug and metabolite concentrations even at trough levels.
-
Multiplexing Capability: A single analytical run can simultaneously measure the concentrations of the parent drug and multiple metabolites.
-
Accuracy and Precision: Validated LC-MS/MS methods provide a high degree of accuracy and reproducibility, which is essential for clinical research and patient management.
The Challenge of Immunoassay Development for Small Molecules Like Enzalutamide
The absence of a dedicated immunoassay for enzalutamide may be attributable to several factors inherent in the development of such assays for small molecule drugs:
-
Hapten Synthesis: Creating an effective immunogen for a small molecule like enzalutamide requires the synthesis of a hapten—a modified version of the drug that can be conjugated to a carrier protein to elicit an immune response. The design of this hapten is critical for generating antibodies with the desired specificity.
-
Antibody Specificity: Generating monoclonal or polyclonal antibodies that can specifically recognize enzalutamide without cross-reacting with its structurally similar metabolites, particularly the active N-desmethylenzalutamide, is a significant challenge. Cross-reactivity could lead to an overestimation of the parent drug concentration, providing misleading clinical data.
-
Metabolite Cross-Reactivity: For an immunoassay to be clinically useful for TDM, the degree of cross-reactivity with major metabolites must be thoroughly characterized. An assay that cross-reacts with the active M2 metabolite might provide a measure of total active drug exposure, but a separate assay would still be needed to differentiate the parent drug from the metabolite.
Experimental Protocol: A Generalized LC-MS/MS Method for Enzalutamide and Metabolite Quantification
While specific laboratory protocols may vary, a typical LC-MS/MS method for the analysis of enzalutamide and its metabolites involves the following steps:
1. Sample Preparation:
- Protein precipitation is a common method for extracting the analytes from plasma or serum samples. This is typically achieved by adding a solvent like acetonitrile (B52724).
- An internal standard (often a stable isotope-labeled version of enzalutamide) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analytes and internal standard, is collected for analysis.
2. Liquid Chromatography:
- The extracted sample is injected onto a liquid chromatography system.
- A reversed-phase C18 column is commonly used to separate enzalutamide and its metabolites based on their hydrophobicity.
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
3. Tandem Mass Spectrometry:
- The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
- Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions of the analytes.
- Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion that is formed upon collision-induced dissociation of the precursor ion. This two-stage mass filtering provides a high degree of specificity.
4. Data Analysis:
- The peak areas of the analytes are normalized to the peak area of the internal standard.
- A calibration curve is constructed by analyzing samples with known concentrations of enzalutamide and its metabolites.
- The concentrations of the analytes in the unknown samples are then determined by interpolating their normalized peak areas on the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of enzalutamide and its metabolites.
Caption: Workflow for LC-MS/MS analysis of enzalutamide.
Signaling Pathway of Enzalutamide Action
Enzalutamide functions as a potent androgen receptor (AR) inhibitor, disrupting multiple steps in the AR signaling pathway.
Caption: Enzalutamide's mechanism of action on the androgen receptor signaling pathway.
A Head-to-Head Comparison of Enzalutamide and Abiraterone Metabolite Analysis
In the landscape of advanced prostate cancer therapeutics, enzalutamide (B1683756) and abiraterone (B193195) acetate (B1210297) represent two cornerstone treatments that target the androgen receptor (AR) signaling pathway, a critical driver of tumor progression. While both have demonstrated significant clinical efficacy, their distinct mechanisms of action and metabolic profiles present unique considerations for researchers and drug development professionals. This guide provides an objective, data-driven comparison of the analytical methodologies for their respective metabolites.
Mechanism of Action: Two Distinct Approaches to Androgen Deprivation
Enzalutamide and abiraterone disrupt AR signaling through fundamentally different mechanisms. Enzalutamide is a potent androgen receptor signaling inhibitor that acts at multiple stages of the pathway.[1][2][3][4] In contrast, abiraterone is an irreversible inhibitor of CYP17A1, a critical enzyme in the biosynthesis of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5][6][7] By blocking androgen production, abiraterone deprives the androgen receptor of its activating ligands.
The distinct points of intervention for each drug are visualized below.
Metabolite Profiles
Both drugs are extensively metabolized, leading to the formation of several derivatives, some of which are pharmacologically active.
Enzalutamide: The primary metabolism of enzalutamide occurs in the liver, principally via cytochrome P450 enzymes CYP2C8 and CYP3A4.[8] This process yields two main metabolites:
-
N-desmethyl enzalutamide: An active metabolite that exhibits similar in vitro activity to the parent drug and circulates at comparable concentrations in plasma, contributing to the overall clinical efficacy.[8]
Abiraterone: Abiraterone acetate is a prodrug that is deacetylated to the active drug, abiraterone. Abiraterone itself is further metabolized to several compounds, including:
-
Abiraterone N-oxide sulfate (B86663) and Abiraterone sulfate: Major metabolites of abiraterone.[9][10]
-
Δ4-abiraterone (D4A): A downstream metabolite that has been shown to inhibit multiple steroidogenic enzymes and act as a direct AR antagonist.[5]
-
3-keto, 5α-abiraterone: Another identified metabolite.[11]
Quantitative Analysis: A Comparative Look at LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of enzalutamide, abiraterone, and their major metabolites in biological matrices such as human plasma.[9][10][12][13][14] The table below summarizes key validation parameters from published LC-MS/MS methods, providing a comparative overview of their analytical performance.
| Analyte | Linear Range (ng/mL) | Intra-assay Variability (%) | Inter-assay Variability (%) | Reference |
| Enzalutamide | 5-500 | <15% | <15% | [9][10] |
| 100-30,000 | <15.3% | <15.3% | [14] | |
| N-desmethyl enzalutamide | 10-1000 | <15% | <15% | [9][10] |
| 100-30,000 | <15.3% | <15.3% | [14] | |
| This compound | 5-500 | <15% | <15% | [9][10] |
| Abiraterone | 1-100 | <15% | <15% | [9][10] |
| 1-1000 | <15.3% | <15.3% | [14] | |
| Abiraterone N-oxide sulfate | 30-3000 | <15% | <15% | [9][10] |
| Abiraterone sulfate | 100-10,000 | <15% | <15% | [9][10] |
Note: Variability is typically within ±15% of the nominal concentrations for quality control samples at medium and high concentrations, and within ±20% at the lower limit of quantification.[9]
Experimental Protocols: A Representative LC-MS/MS Method
The following protocol outlines a typical workflow for the simultaneous quantification of enzalutamide, abiraterone, and their metabolites in human plasma. This is a synthesized protocol based on common elements from published methods.[9][10][14]
Detailed Methodological Steps:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add a deuterated internal standard.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the resulting supernatant to a clean vial for analysis.
-
-
Liquid Chromatography:
-
Column: A Kinetex C18 column is commonly used for separation.[9][10]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) is employed.[14]
-
Injection Volume: Typically 5-10 µL of the final extract is injected.
-
-
Tandem Mass Spectrometry:
-
Quantification:
-
Calibration curves are generated using standards of known concentrations.
-
The concentration of each analyte in the plasma samples is determined by comparing its peak area ratio to the internal standard against the corresponding calibration curve.
-
Conclusion
The analytical methods for enzalutamide and abiraterone metabolites are well-established, with LC-MS/MS providing a robust and sensitive platform for their simultaneous quantification. While the parent drugs have distinct mechanisms of action, the analytical approaches to monitoring their plasma concentrations and those of their key metabolites share significant commonalities. The provided data and protocols offer a solid foundation for researchers and drug development professionals in designing and implementing bioanalytical assays for these important oncology therapeutics. The ability to accurately measure these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and furthering our understanding of their clinical activity and potential for drug-drug interactions.[15][16]
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of enzalutamide in men with metastatic castration resistant prostate cancer is affected by prior treatment with abiraterone and/or docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human cytochrome P450 17A1 structures with metabolites of prostate cancer drug abiraterone reveal substrate-binding plasticity and a second binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
- 13. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enzalutamide Carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Enzalutamide carboxylic acid based on publicly available safety information. It is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's policies and local regulations for complete and compliant waste disposal procedures.
This compound, an inactive metabolite of the androgen receptor antagonist Enzalutamide, should be handled as a hazardous chemical.[1][2][3][4][] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
Hazard Identification and Safety Summary
Based on the safety data for Enzalutamide and its derivatives, this compound is classified as hazardous.[1][6][7] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[6][7] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[6][7] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[6] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the safe disposal of waste containing this compound. This includes the pure compound, solutions, and contaminated laboratory materials (e.g., pipette tips, vials, gloves).
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat.
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Treat as Hazardous Waste: All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for waste collection.[1]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.[1]
Storage
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
Safe Location: This area should be away from general traffic, drains, and sources of ignition.[1]
-
Secondary Containment: Ensure secondary containment is used to prevent spills.[1]
-
Secure Storage: Store the container in a locked-up location.[6][7]
Disposal
Final disposal must be handled by qualified personnel.
-
Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.[1]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, follow these procedures immediately.
Spill Response
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.[1]
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's emergency response team or EHS immediately.[1]
-
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if symptoms develop or persist.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Enzalutamide Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Enzalutamide carboxylic acid is paramount. This document provides a comprehensive, step-by-step guide to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an inactive metabolite of the androgen receptor antagonist Enzalutamide, should be handled as a hazardous chemical.[1][2][3][4] The Safety Data Sheet (SDS) for the parent compound, Enzalutamide, and related cytotoxic agents indicates potential for serious health risks upon exposure.[5][6]
Summary of Hazards:
-
Causes skin and eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Potential for carcinogenicity, mutagenicity, and teratogenicity.[8][9]
-
May cause damage to organs through prolonged or repeated exposure.[5][6]
Due to these potential hazards, a stringent PPE protocol is mandatory. The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents dermal absorption, which is a primary route of exposure.[10][11] |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from contamination.[10][12] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols.[1][10][12] |
| Respiratory Protection | Surgical mask for general handling; NIOSH-approved respirator for procedures generating aerosols or dust. | Minimizes inhalation of airborne particles.[9][10][12] |
| Additional PPE | Cap and shoe covers. | Recommended for sterile preparation environments to minimize contamination.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the process from preparation to disposal.
1. Preparation and Engineering Controls:
-
All handling of this compound powder or solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
-
Ensure adequate ventilation in the work area.[7]
-
Before starting, assemble all necessary materials, including PPE, spill kit, and waste disposal containers.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a containment balance or work within the fume hood.
-
For reconstitution, slowly add the solvent to the powder to avoid generating dust.
-
Use a sealed container for mixing.
3. Experimental Use:
-
Always wear the full complement of PPE as detailed in the table above.
-
Conduct all experimental procedures within the designated containment area (fume hood or biological safety cabinet).
-
Avoid eating, drinking, or smoking in the laboratory area.[1][7]
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Wipe down the exterior of all containers before removing them from the containment area.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Large Spills:
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 5. stemcell.com [stemcell.com]
- 6. astellas.com [astellas.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. england.nhs.uk [england.nhs.uk]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
